MBP Ac1-9 (4Y)
Description
BenchChem offers high-quality MBP Ac1-9 (4Y) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MBP Ac1-9 (4Y) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H75N17O16 |
|---|---|
Molecular Weight |
1134.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C47H75N17O16/c1-23(56-24(2)67)37(71)62-32(21-65)41(75)58-28(14-16-36(49)70)39(73)61-31(20-25-9-11-26(68)12-10-25)40(74)59-29(6-3-17-54-46(50)51)44(78)64-19-5-8-34(64)43(77)63-33(22-66)42(76)57-27(13-15-35(48)69)38(72)60-30(45(79)80)7-4-18-55-47(52)53/h9-12,23,27-34,65-66,68H,3-8,13-22H2,1-2H3,(H2,48,69)(H2,49,70)(H,56,67)(H,57,76)(H,58,75)(H,59,74)(H,60,72)(H,61,73)(H,62,71)(H,63,77)(H,79,80)(H4,50,51,54)(H4,52,53,55)/t23-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
QICAQKJDJNQNGW-WNSLIGOFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MBP Ac1-9 (4Y) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Myelin Basic Protein (MBP) fragment Ac1-9 (4Y) is a synthetic peptide analogue of the N-terminal immunodominant epitope of MBP. This peptide is a critical tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably as an encephalitogenic agent in the induction of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains. EAE serves as a widely utilized animal model for multiple sclerosis (MS). The substitution of the native lysine (B10760008) at position 4 with tyrosine significantly enhances its binding stability to the MHC class II molecule I-Au, making it a potent activator of MBP-specific CD4+ T cells.[1][2] This guide provides a comprehensive overview of the MBP Ac1-9 (4Y) peptide, including its sequence, biochemical properties, experimental applications, and the signaling pathways it triggers.
Peptide Sequence and Properties
The amino acid sequence of the MBP Ac1-9 (4Y) peptide is derived from the N-terminus of myelin basic protein, with acetylation at the N-terminus and a tyrosine substitution at the fourth amino acid position.
-
Sequence: Ac-Ala-Ser-Gln-Tyr-Arg-Pro-Ser-Gln-Arg
-
Molecular Formula: C48H78N18O17
-
Molecular Weight: 1155.24 g/mol
-
Key Modification: The substitution of lysine (K) with tyrosine (Y) at position 4. This modification enhances the peptide's binding to the P6 pocket of the I-Au MHC class II molecule, which is predominantly hydrophobic.[1][2]
Data Presentation: Binding Affinities and T-Cell Activation
The interaction between the MBP Ac1-9 (4Y) peptide and the I-Au MHC class II molecule is a critical determinant of its immunogenicity. While the native Ac1-11 peptide binds to I-Au with a relatively low affinity, the 4Y substitution significantly stabilizes this interaction.[3][4]
| Peptide | Target | Method | Value | Reference |
| MBP Ac1-11 (native) | I-Au | IC50 | 100 µM | [3][4] |
| MBP Ac1-9 (native, 4K) | I-Au | Dissociation Half-life | ~15 min | [1][5] |
| MBP Ac1-9 (4Y) | I-Au | Dissociation Half-life | Increased relative to native | [5] |
| MBP Ac1-11 | T-cell activation | In vitro assay | - | [6] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in B10.PL Mice
This protocol describes the active induction of EAE in B10.PL (H-2u) mice using MBP Ac1-9 (4Y) peptide.
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at 4 mg/mL
-
Pertussis toxin (PT)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve the MBP Ac1-9 (4Y) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. This can be achieved by drawing the mixture into and expelling it from a glass syringe repeatedly until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Pertussis Toxin Administration:
-
On the day of immunization (day 0) and again 48 hours later (day 2), administer 200 ng of pertussis toxin in 0.1 mL of sterile PBS via intraperitoneal injection.[7]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, typically beginning around day 9-14 post-immunization.
-
Score the disease severity using a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or paresis
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state or death
-
-
In Vitro T-Cell Activation Assay
This protocol outlines a method for assessing the activation of MBP Ac1-9 (4Y) specific T-cells in vitro.
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Antigen-presenting cells (APCs), such as irradiated splenocytes from naive B10.PL mice or a suitable cell line expressing I-Au.
-
MBP Ac1-9 (4Y) specific CD4+ T-cell line or hybridoma.
-
Complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
-
96-well flat-bottom culture plates.
-
Assay kit for quantifying T-cell proliferation (e.g., BrdU or [3H]-thymidine incorporation) or cytokine production (e.g., IL-2 ELISA).
Procedure:
-
Cell Plating:
-
Plate APCs in a 96-well plate at a density of 2-5 x 105 cells/well.
-
-
Peptide Stimulation:
-
Prepare serial dilutions of the MBP Ac1-9 (4Y) peptide in culture medium.
-
Add the peptide dilutions to the wells containing APCs and incubate for at least 2 hours.
-
-
T-Cell Co-culture:
-
Add the MBP Ac1-9 (4Y) specific T-cells to the wells at a density of 1-2 x 105 cells/well.
-
Incubate the co-culture for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
Measurement of T-Cell Activation:
-
Proliferation: For the final 18 hours of incubation, add BrdU or [3H]-thymidine to the wells and measure incorporation according to the manufacturer's instructions.
-
Cytokine Production: Collect the culture supernatants and measure the concentration of relevant cytokines, such as IL-2, using an ELISA kit.
-
Signaling Pathways and Logical Relationships
The activation of CD4+ T-cells by MBP Ac1-9 (4Y) is initiated by the formation of a trimolecular complex consisting of the peptide, the I-Au MHC class II molecule on an antigen-presenting cell, and the T-cell receptor (TCR) on a CD4+ T-cell. This interaction triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and cytokine production.
References
- 1. Evidence That the Autoimmune Antigen Myelin Basic Protein (MBP) Ac1-9 Binds Towards One End of the Major Histocompatibility Complex (MHC) Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that the autoimmune antigen myelin basic protein (MBP) Ac1-9 binds towards one end of the major histocompatibility complex (MHC) cleft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of peptides from myelin basic protein binding to the MHC class II protein, I-Au, which confers susceptibility to experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of peptides from myelin basic protein binding to the MHC class II protein, I-Au, which confers susceptibility to experimental allergic encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Aza-MBP Altered Peptide Ligand for the Treatment of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglia induce myelin basic protein-specific T cell anergy or T cell activation, according to their state of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Autoimmune Encephalomyelitis Induction in Genetically B Cell–deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tyrosine Substitution in Myelin Basic Protein Ac1-9 (4Y) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a primary autoantigen implicated in the pathogenesis of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). The N-terminal fragment of MBP, Ac1-9, is an immunodominant epitope in mice with the H-2u haplotype. Altered peptide ligands (APLs) of MBP Ac1-9, with modifications at key T-cell receptor (TCR) or Major Histocompatibility Complex (MHC) contact residues, have been investigated as potential immunomodulatory therapeutics. This technical guide focuses on the critical role of substituting the native lysine (B10760008) at position 4 with a tyrosine (MBP Ac1-9 (4Y)), creating a high-affinity APL that profoundly alters the T-cell response from pro-inflammatory to tolerogenic.
Enhanced MHC Binding Affinity
The substitution of lysine (K) with tyrosine (Y) at position 4 of the MBP Ac1-9 peptide dramatically increases its binding affinity and stability to the MHC class II molecule I-Au.[1][2] This enhanced binding is a cornerstone of its altered immunological activity.
Table 1: Comparative Binding of MBP Ac1-9 Peptides to I-Au
| Peptide | Position 4 Residue | Binding Affinity (IC50) | Dissociation Half-life (t½) | Reference |
| MBP Ac1-9 (Wild-Type) | Lysine (K) | High µM range (estimated) | ~15 minutes | [3] |
| MBP Ac1-9 (4Y) | Tyrosine (Y) | Low nM range (estimated) | ~3,222 minutes | [3] |
The tyrosine residue is thought to act as a strong anchor in a large, hydrophobic pocket (P6) of the I-Au molecule, leading to a significantly more stable peptide-MHC complex.[1] This increased stability is a critical factor in modulating the subsequent T-cell response.
Modulation of T-Cell Response: From Activation to Anergy
The strength and duration of the signal delivered through the T-cell receptor (TCR) upon recognition of the peptide-MHC complex dictates the functional outcome for the T-cell. The high affinity and stability of the MBP Ac1-9(4Y)-I-Au complex leads to a sustained and strong TCR signal, which, paradoxically, induces a state of T-cell anergy rather than a pro-inflammatory response.[3]
Table 2: In Vitro T-Cell Proliferation in Response to MBP Ac1-9 Peptides
| Peptide | T-Cell Proliferation (Stimulation Index) | Pro-inflammatory Cytokine Production (e.g., IFN-γ) | Reference |
| MBP Ac1-9 (Wild-Type) | High | High | [3] |
| MBP Ac1-9 (4Y) | Low to None (Anergic) | Low to None | [3] |
Note: The stimulation index is a ratio of proliferation in the presence of the peptide to proliferation in the absence of the peptide. Specific values can vary between experiments but the trend is consistently reported.
Altered Cytokine Profile
A hallmark of the immunomodulatory effect of MBP Ac1-9(4Y) is a shift in the cytokine profile of responding T-cells. Instead of the pro-inflammatory cytokines typically associated with EAE, such as IFN-γ and IL-2, T-cells stimulated with MBP Ac1-9(4Y) produce the anti-inflammatory cytokine IL-10.[3]
Table 3: Comparative Cytokine Secretion Profile
| Cytokine | Response to MBP Ac1-9 (Wild-Type) | Response to MBP Ac1-9 (4Y) | Reference |
| IL-2 | Increased | Decreased | [3] |
| IFN-γ | Increased | Decreased | [3] |
| IL-4 | Variable | Variable | [3] |
| IL-10 | Low/None | Markedly Increased | [3] |
Note: Cytokine concentrations are typically measured in pg/mL or ng/mL. The data presented reflects the qualitative shift observed in multiple studies.
Therapeutic Efficacy in EAE
The tolerogenic properties of MBP Ac1-9(4Y) translate to significant therapeutic efficacy in the EAE model. Intranasal administration of MBP Ac1-9(4Y) has been shown to provide complete protection from EAE, whereas the wild-type peptide and other lower-affinity analogues only offer partial protection.[3]
Experimental Protocols
Competitive MHC Class II Binding Assay
Objective: To determine the relative binding affinity (IC50) of test peptides to a specific MHC class II molecule.
Methodology:
-
Reagents and Materials:
-
Purified, soluble MHC class II molecules (e.g., I-Au).
-
Fluorescently labeled high-affinity probe peptide.
-
Unlabeled competitor peptides (MBP Ac1-9 (Wild-Type) and MBP Ac1-9 (4Y)).
-
Binding buffer (e.g., citrate-phosphate buffer, pH 5.5).
-
96-well black, flat-bottom plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled competitor peptides.
-
In a 96-well plate, add a constant concentration of the purified MHC class II molecules and the fluorescently labeled probe peptide to each well.
-
Add the serial dilutions of the unlabeled competitor peptides to the wells. Include wells with no competitor (maximum binding) and wells with no MHC (background).
-
Incubate the plate at 37°C for 48-72 hours to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the competitor peptide.
-
Plot the percentage of inhibition against the log of the competitor peptide concentration and determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the probe peptide binding).
-
T-Cell Proliferation Assay (CFSE-based)
Objective: To quantify the proliferation of antigen-specific T-cells in response to peptide stimulation.
Methodology:
-
Reagents and Materials:
-
Splenocytes or purified CD4+ T-cells from MBP Ac1-9 TCR transgenic mice (e.g., Tg4).
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Antigen-presenting cells (APCs), such as irradiated splenocytes.
-
MBP Ac1-9 peptides (Wild-Type and 4Y).
-
Complete RPMI-1640 medium.
-
96-well round-bottom plates.
-
Flow cytometer.
-
-
Procedure:
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
In a 96-well plate, co-culture the CFSE-labeled T-cells with APCs.
-
Add the MBP Ac1-9 peptides at various concentrations to the wells. Include a no-peptide control.
-
Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4).
-
Analyze the cells by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in the CD4+ T-cell population.
-
Cytokine Quantification Assay (Cytometric Bead Array - CBA)
Objective: To simultaneously measure the concentration of multiple cytokines in cell culture supernatants.
Methodology:
-
Reagents and Materials:
-
Cell culture supernatants from T-cell proliferation assays.
-
CBA kit with capture beads for the cytokines of interest (e.g., IL-2, IFN-γ, IL-4, IL-10).
-
Phycoerythrin (PE)-conjugated detection antibodies.
-
Wash buffer and assay diluent.
-
Flow cytometer.
-
-
Procedure:
-
Mix the cytokine capture beads from the kit.
-
In a 96-well plate, add the mixed capture beads to each well.
-
Add the cell culture supernatants and the cytokine standards to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
Add the PE-conjugated detection antibodies and incubate for 1-2 hours.
-
Wash the beads to remove unbound reagents.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using the appropriate software to determine the concentration of each cytokine based on the standard curve.
-
Visualizations
Signaling Pathways
Caption: Differential signaling pathways of wild-type vs. 4Y MBP peptides.
Experimental Workflow
Caption: Workflow for in vitro and in vivo analysis of MBP peptide activity.
Logical Relationships
Caption: Logical flow from tyrosine substitution to therapeutic effect.
Conclusion
The substitution of lysine with tyrosine at position 4 of the MBP Ac1-9 peptide is a prime example of how a single amino acid change can fundamentally alter the immunological properties of a T-cell epitope. The resulting MBP Ac1-9(4Y) APL, with its high affinity for the I-Au MHC class II molecule, transforms a pathogenic T-cell response into a tolerogenic one, characterized by T-cell anergy and the production of the anti-inflammatory cytokine IL-10. This shift in T-cell function has demonstrated significant therapeutic potential in the EAE model of multiple sclerosis, highlighting the promise of APL-based immunotherapies for autoimmune diseases. Further research into the precise molecular mechanisms governing this switch from activation to anergy will be crucial for the development of next-generation targeted immunomodulatory drugs.
References
- 1. Evidence That the Autoimmune Antigen Myelin Basic Protein (MBP) Ac1-9 Binds Towards One End of the Major Histocompatibility Complex (MHC) Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MBP Ac1-9 (4Y) | CRB1000255 | Biosynth [biosynth.com]
- 3. Antigenic strength controls the generation of antigen-specific IL-10-secreting T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
MBP Ac1-9 (4Y): A Potent Tool for Elucidating T Cell Activation and Autoimmunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide MBP Ac1-9 (4Y), a high-affinity variant of the N-terminal acetylated 1-9 peptide of myelin basic protein (MBP), serves as a powerful tool in the study of T cell activation and the pathogenesis of autoimmune diseases, particularly those targeting the central nervous system. By substituting the native lysine (B10760008) at position 4 with tyrosine, MBP Ac1-9 (4Y) exhibits a dramatically enhanced binding affinity for the murine MHC class II molecule I-Au, acting as a superagonist for specific T cell receptors (TCRs). This heightened potency makes it an invaluable reagent for inducing robust T cell proliferation, distinct cytokine profiles, and the experimental autoimmune encephalomyelitis (EAE) animal model of multiple sclerosis. This technical guide provides a comprehensive overview of MBP Ac1-9 (4Y), including its mechanism of action, detailed experimental protocols for its use in T cell activation studies, and a summary of key quantitative data.
Introduction
Myelin Basic Protein (MBP) is a crucial component of the myelin sheath insulating nerve fibers in the central nervous system. In genetically susceptible individuals, T cells that recognize MBP fragments can escape tolerance and initiate an autoimmune attack, leading to demyelination and neurological deficits characteristic of multiple sclerosis. The N-terminal fragment of MBP, Ac1-9, is an immunodominant epitope in the context of the I-Au MHC class II allele.
The MBP Ac1-9 (4Y) peptide is a synthetic analog of the native Ac1-9 peptide (Ac-ASQKRPSQR) where the lysine (K) at position 4 has been replaced by a tyrosine (Y) (Ac-ASQYRPSQR). This single amino acid substitution results in a greater than 1,000-fold increase in binding stability to the I-Au molecule.[1] This enhanced affinity is attributed to the tyrosine side chain providing a more favorable anchor residue within a hydrophobic pocket of the I-Au peptide-binding groove.[2] Consequently, MBP Ac1-9 (4Y) is a "superagonist" that can elicit T cell activation at concentrations up to 10,000-fold lower than the native peptide. This property makes it an exceptional tool for in vitro and in vivo studies of T cell activation, tolerance induction, and the mechanisms of autoimmune disease.
Mechanism of T Cell Activation by MBP Ac1-9 (4Y)
T cell activation by MBP Ac1-9 (4Y) follows the canonical pathway of TCR engagement. The process begins with the uptake and processing of the peptide by antigen-presenting cells (APCs), such as dendritic cells or macrophages. Inside the APC, MBP Ac1-9 (4Y) is loaded onto MHC class II I-Au molecules and transported to the cell surface.
A CD4+ T cell with a cognate TCR specifically recognizes the MBP Ac1-9 (4Y)-I-Au complex. This interaction, stabilized by the CD4 co-receptor, initiates a cascade of intracellular signaling events within the T cell, leading to its activation, proliferation, and differentiation into effector T cells.
Quantitative Data
The enhanced potency of MBP Ac1-9 (4Y) has been quantified in various studies. The following tables summarize key comparative data.
| Peptide | Relative Binding Affinity to I-Au | Reference |
| MBP Ac1-9 (native) | 1x | [1] |
| MBP Ac1-9 (4Y) | >1,000x | [1] |
Table 1: Relative binding affinity of MBP Ac1-9 peptides to the I-Au MHC class II molecule.
| Peptide | Optimal Concentration for T Cell Stimulation | Reference |
| MBP Ac1-9 (native, 4K) | 100 µg/mL | |
| MBP Ac1-9 (4A) | 1 µg/mL | |
| MBP Ac1-9 (4Y) | 0.01 µg/mL |
Table 2: Optimal peptide concentrations for the stimulation of naive Tg4 CD4+ T cells.
| Cytokine | Response to MBP Ac1-9 (4Y) Stimulation |
| IL-2 | Reduced production compared to native peptide |
| IFN-γ | Variable, can be induced |
| IL-10 | Significantly increased production |
Table 3: Typical cytokine profile of T cells stimulated with MBP Ac1-9 (4Y).
Experimental Protocols
The following are detailed methodologies for key experiments utilizing MBP Ac1-9 (4Y).
In Vitro T Cell Proliferation Assay using CFSE
This protocol describes the measurement of MBP Ac1-9 (4Y)-specific T cell proliferation from the splenocytes of immunized mice using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Anti-mouse CD4 and CD8 antibodies conjugated to different fluorochromes
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Immunization: Immunize susceptible mice (e.g., B10.PL) with an emulsion of MBP Ac1-9 (4Y) in Complete Freund's Adjuvant (CFA).
-
Splenocyte Isolation: 10-14 days post-immunization, euthanize mice and aseptically remove spleens. Prepare a single-cell suspension of splenocytes.
-
CFSE Labeling:
-
Wash splenocytes twice with PBS.
-
Resuspend cells at 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Culture:
-
Resuspend CFSE-labeled splenocytes in complete RPMI-1640 medium at a concentration of 2 x 106 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Add 100 µL of complete RPMI-1640 medium containing MBP Ac1-9 (4Y) at various concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL). Include a no-peptide control.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
-
Surface Staining:
-
Harvest cells and wash with FACS buffer.
-
Stain with fluorescently labeled anti-mouse CD4 and CD8 antibodies for 30 minutes on ice.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on CD4+ or CD8+ T cells and analyze CFSE fluorescence to determine the percentage of proliferating cells.
-
Cytokine Profiling by ELISA
This protocol outlines the measurement of cytokines (e.g., IL-10, IFN-γ) in the supernatant of T cell cultures stimulated with MBP Ac1-9 (4Y).
Materials:
-
Supernatants from T cell proliferation assay (from step 5 of the previous protocol)
-
Commercially available ELISA kits for mouse IL-10 and IFN-γ
-
ELISA plate reader
Procedure:
-
Sample Collection: After 48-72 hours of incubation in the T cell proliferation assay, carefully collect the culture supernatants without disturbing the cell pellet.
-
ELISA Assay:
-
Perform the ELISA for IL-10 and IFN-γ according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.
-
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in mice using MBP Ac1-9 (4Y).
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin
-
Sterile PBS
-
Female mice of a susceptible strain (e.g., B10.PL), 8-12 weeks old
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve MBP Ac1-9 (4Y) in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. Emulsify by drawing the mixture up and down through a syringe until a thick, stable emulsion is formed.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion (containing 100 µg of peptide) subcutaneously, divided between two sites on the flank.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (day 0) and 48 hours later (day 2), administer 200 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal injection.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale (see Table 4).
-
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
Table 4: Standard EAE clinical scoring scale.
Conclusion
MBP Ac1-9 (4Y) is a highly effective and valuable tool for researchers investigating the intricacies of T cell activation and the immunopathology of autoimmune diseases like multiple sclerosis. Its enhanced affinity for the I-Au MHC class II molecule allows for the robust and reproducible induction of T cell responses both in vitro and in vivo. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful application of this potent superagonist in a research setting, facilitating a deeper understanding of T cell biology and the development of novel therapeutic strategies for autoimmune disorders.
References
- 1. Evidence that the autoimmune antigen myelin basic protein (MBP) Ac1-9 binds towards one end of the major histocompatibility complex (MHC) cleft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence That the Autoimmune Antigen Myelin Basic Protein (MBP) Ac1-9 Binds Towards One End of the Major Histocompatibility Complex (MHC) Cleft - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Synthetic Myelin Basic Protein Peptides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted research applications of synthetic myelin basic protein (MBP) peptides. As key players in the pathogenesis of autoimmune demyelinating diseases such as multiple sclerosis (MS), synthetic MBP peptides have become indispensable tools in diagnostics, therapeutic development, and fundamental immunological research. This document provides a comprehensive overview of their core applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Therapeutic Applications: Modulating the Autoimmune Response
Synthetic MBP peptides are at the forefront of antigen-specific immunotherapy for MS. The primary goal of this approach is to induce immunological tolerance, selectively silencing the autoreactive T cells that target myelin and drive neuroinflammation, without causing generalized immunosuppression.
Altered Peptide Ligands (APLs)
Altered Peptide Ligands are synthetic analogs of immunodominant MBP epitopes, where specific amino acid residues are substituted. These modifications can alter the peptide's interaction with the Major Histocompatibility Complex (MHC) or the T-cell receptor (TCR), transforming the T-cell response from pro-inflammatory to anti-inflammatory or anergic. For instance, APLs of the MBP83-99 peptide have been designed to shift the cytokine profile of responding T cells from a Th1 (IFN-γ) to a Th2 (IL-4, IL-10) phenotype, which can ameliorate autoimmune pathology.[1]
Tolerogenic Therapies
Several clinical trials have investigated the administration of synthetic MBP peptides to MS patients to induce tolerance. These studies have explored various routes of administration, including intravenous and transdermal, and have utilized different MBP peptide fragments.
A Phase I clinical trial involving the intrathecal and intravenous administration of MBP75-95 to MS patients showed a significant decline in the levels of free and bound anti-MBP antibodies in the cerebrospinal fluid (CSF) without adverse neurological effects.[2] Another approach involves coupling synthetic myelin peptides, including those from MBP, to autologous peripheral blood mononuclear cells (PBMCs) to create a tolerogenic vaccine.[3]
A Phase II clinical trial evaluated the efficacy of MBP8298, a synthetic peptide corresponding to residues 82-98 of human MBP, administered intravenously every six months.[4] While the overall trial did not show a significant difference between the peptide and placebo groups, a subgroup analysis of patients with HLA-DR2 and/or DR4 haplotypes revealed a statistically significant benefit in delaying disease progression.[4]
Table 1: Summary of Clinical Trials with Synthetic MBP Peptides
| Peptide | Trial Phase | Route of Administration | Key Findings | Reference |
| MBP75-95 | Phase I | Intrathecal, Intravenous | Significant decline in CSF anti-MBP antibody levels. No adverse neurological effects. | [2] |
| MBP8298 | Phase II | Intravenous | Delayed disease progression in HLA-DR2/DR4 positive patients. | [4] |
| CGP77116 (APL of MBP83-99) | Phase II | Subcutaneous | Trial halted due to exacerbations in some patients, demonstrating the encephalitogenic potential of the peptide in a subgroup. | [5][6] |
Diagnostic and Mechanistic Applications
Synthetic MBP peptides are crucial reagents for studying the autoimmune response in MS and for modeling the disease in animals.
T-Cell Reactivity Assays
These peptides are widely used in in vitro assays to measure the reactivity of T cells from MS patients and healthy controls. Such assays provide insights into disease susceptibility and the mechanisms of immune tolerance.[7] A common method is the T-cell proliferation assay, where PBMCs are cultured with a synthetic MBP peptide, and the subsequent proliferation of antigen-specific T cells is measured.
Animal Models of Multiple Sclerosis
The most widely used animal model for MS is Experimental Autoimmune Encephalomyelitis (EAE). EAE is induced in susceptible animal strains by immunization with myelin antigens, including synthetic MBP peptides such as MBP87-99.[1][7] This model recapitulates key features of MS, including inflammatory demyelination and neurological deficits, making it an invaluable tool for preclinical evaluation of potential therapies.[7]
Quantitative Data on MBP Peptide-MHC Interactions
The binding of MBP peptides to MHC class II molecules is a critical step in the activation of autoreactive T cells. The affinity of this interaction is a key determinant of the peptide's immunogenicity.
Table 2: Binding Affinities of MBP Peptides to HLA-DR2
| Peptide | HLA Allele | Binding Affinity (IC50) | Reference |
| MBP85-99 | HLA-DR2b (DRB1*1501) | 5 nM | [8] |
| MBP85-99 (native) | HLA-DR15 | 79 nM | [9] |
| MBP85-99 (citrullinated) | HLA-DR15 | 120 nM | [9] |
Key Biological Pathways
MHC Class II Antigen Presentation Pathway
The presentation of exogenous antigens, such as MBP, to CD4+ T helper cells is mediated by MHC class II molecules on antigen-presenting cells (APCs).
Caption: MHC Class II antigen presentation pathway.
T-Cell Receptor Signaling Pathway
The recognition of the peptide-MHC complex by the TCR on a CD4+ T cell initiates a signaling cascade that leads to T-cell activation.
References
- 1. Altered peptide ligands of myelin basic protein (MBP87–99) conjugated to reduced mannan modulate immune responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of myelin basic protein synthetic peptides to multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cd-genomics.com [cd-genomics.com]
- 4. direct-ms.org [direct-ms.org]
- 5. Encephalitogenic potential of the myelin basic protein peptide (amino acids 83-99) in multiple sclerosis: results of a phase II clinical trial with an altered peptide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitor of antigen binding and presentation by HLA-DR2b as a therapeutic strategy for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. findresearcher.sdu.dk [findresearcher.sdu.dk]
A Technical Guide to MBP Ac1-9 (4Y) in Preclinical Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the myelin basic protein (MBP) peptide analogue Ac1-9 (4Y) as a tool in experimental autoimmune encephalomyelitis (EAE), the most common animal model for multiple sclerosis (MS). This document details the experimental protocols for disease induction, summarizes key quantitative data on the peptide's immunological effects, and visualizes the underlying molecular and procedural workflows.
Introduction
Myelin Basic Protein (MBP) is a primary autoantigen implicated in the pathogenesis of Multiple Sclerosis. The N-terminal fragment, Ac1-9, is a well-established encephalitogenic peptide used to induce EAE in susceptible mouse strains. The variant, Ac1-9 (4Y), incorporates a substitution of lysine (B10760008) with tyrosine at position 4. This modification enhances the peptide's binding affinity for the I-Au major histocompatibility complex (MHC) class II molecule, creating a superagonist that elicits a more robust T-cell response.[1] This heightened activity makes MBP Ac1-9 (4Y) a valuable tool for studying the mechanisms of T-cell activation, immune tolerance, and for the evaluation of potential therapeutic agents for MS.
Core Signaling Pathway: T-Cell Activation
The induction of EAE by MBP Ac1-9 (4Y) is predicated on the activation of myelin-specific CD4+ T-cells. The following diagram illustrates the pivotal signaling cascade initiated by the interaction between an antigen-presenting cell (APC) and a naive CD4+ T-cell.
Caption: TCR signaling cascade upon recognition of MBP Ac1-9 (4Y) by a CD4+ T-cell.
Experimental Protocols
Active EAE Induction in Mice
This protocol details the active induction of EAE in susceptible mouse strains, such as B10.PL or (PL/J x SJL)F1, using MBP Ac1-9 (4Y).
1. Materials:
-
MBP Ac1-9 (4Y) peptide (Ac-ASQYRPSQR)
-
Complete Freund's Adjuvant (CFA), containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female mice, 8-12 weeks old (e.g., B10.PL)
-
Glass syringes and emulsifying needles
2. Workflow for EAE Induction:
References
Methodological & Application
Application Notes and Protocols: MBP Ac1-9 (4Y) EAE Induction in C57BL/6 Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). EAE can be induced in susceptible animals by immunization with myelin-derived proteins or peptides. While C57BL/6 mice are a widely used strain for EAE studies due to the availability of transgenic models, they are typically immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55. This strain has been reported to be relatively resistant to EAE induction with myelin basic protein (MBP).
This document provides a detailed, putative protocol for the induction of EAE in C57BL/6 mice using the MBP Ac1-9 (4Y) peptide. The N-terminal acetylated peptide Ac1-9 of MBP is an immunodominant epitope. The substitution of the native lysine (B10760008) at position 4 with tyrosine (4Y) has been shown to enhance the binding affinity of the peptide to the I-Au MHC class II molecule, which may increase its encephalitogenic potential.[1][2] It is important to note that due to the inherent resistance of C57BL/6 mice to MBP-induced EAE, this protocol may require optimization for consistent and robust disease induction.
Quantitative Data Summary
The following table summarizes the expected quantitative data for EAE induction with MBP Ac1-9 (4Y) in C57BL/6 mice. These values are estimates based on reports of MBP-induced EAE in C57BL/6 and may vary between laboratories.[3]
| Parameter | Expected Value | Notes |
| Mouse Strain | C57BL/6 | Female, 8-12 weeks old |
| Peptide | MBP Ac1-9 (4Y) | Acetyl-Ala-Ser-Gln-Tyr-Arg-Pro-Ser-Gln-Arg |
| Disease Incidence | 60-80% | May require optimization of peptide and PTX dosage. |
| Day of Onset | 12-18 days post-immunization | Later onset compared to MOG35-55 induced EAE.[4][5] |
| Peak Clinical Score | 2.0 - 3.0 | Disease is often milder than MOG35-55 induced EAE. |
| Disease Course | Chronic-progressive |
Experimental Protocol
This protocol is adapted from established methods for EAE induction in C57BL/6 mice using other myelin peptides.[4][5][6]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MBP Ac1-9 (4Y) peptide (synthesis grade)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile 1 mL syringes with Luer-Lok
-
27G and 30G needles
-
Glass syringes for emulsion preparation
-
Anesthesia (e.g., isoflurane)
Procedure:
Day 0: Immunization
-
Peptide Emulsion Preparation:
-
Dissolve MBP Ac1-9 (4Y) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the peptide solution and CFA. To do this, draw equal volumes of the peptide solution and CFA into two separate glass syringes connected by a Luer-Lok.
-
Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
Keep the emulsion on ice until use.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously (s.c.) at two sites on the flank (total volume of 200 µL per mouse, containing 200 µg of peptide).
-
-
Pertussis Toxin Administration:
-
Dilute PTX in sterile PBS to a concentration of 2 µg/mL.
-
Inject 100 µL of the PTX solution (200 ng) intraperitoneally (i.p.).
-
Day 2: Second Pertussis Toxin Administration
-
Administer a second i.p. injection of 100 µL of the PTX solution (200 ng).
Day 7 onwards: Clinical Scoring
-
Begin daily monitoring of the mice for clinical signs of EAE.
-
Record the weight and clinical score for each mouse according to the following scale:
-
0: No clinical signs.
-
0.5: Distal limp tail.
-
1.0: Complete limp tail.
-
1.5: Limp tail and hind limb weakness.
-
2.0: Unilateral partial hind limb paralysis.
-
2.5: Bilateral partial hind limb paralysis.
-
3.0: Complete bilateral hind limb paralysis.
-
3.5: Complete bilateral hind limb paralysis and unilateral partial forelimb paralysis.
-
4.0: Complete paralysis (quadriplegia).
-
5.0: Moribund state or death.
-
Ethical Considerations:
All animal experiments should be performed in accordance with institutional guidelines and approved by the local ethics committee. Provide easy access to food and water for paralyzed animals.
Visualizations
Experimental Workflow
Caption: Workflow for MBP Ac1-9 (4Y)-induced EAE in C57BL/6 mice.
Signaling Pathway of T-Cell Activation in EAE
Caption: Simplified signaling pathway of T-cell activation in EAE.
References
- 1. Evidence that the autoimmune antigen myelin basic protein (MBP) Ac1-9 binds towards one end of the major histocompatibility complex (MHC) cleft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of MBP Ac1-9 (4Y) for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBP Ac1-9 (4Y) is a synthetic peptide derived from the N-terminal region of murine Myelin Basic Protein (MBP). This modified peptide, with a tyrosine substitution for lysine (B10760008) at position 4, acts as a superagonist for the MHC class II molecule I-Au.[1] This enhanced binding affinity makes it a potent tool in the study of autoimmune diseases, particularly in the context of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis.[2] In EAE, MBP Ac1-9 (4Y) can be utilized to either induce the disease by stimulating autoreactive T cells or, under certain conditions, to induce tolerance and ameliorate disease symptoms.[3] Proper preparation and administration of this peptide are critical for obtaining reproducible and reliable results in in vivo studies.
These application notes provide detailed protocols for the solubilization, formulation, and administration of MBP Ac1-9 (4Y) for in vivo research, along with quantitative data from relevant studies and visualizations of key biological pathways and experimental workflows.
Peptide Specifications
| Property | Value | Reference |
| Full Name | Myelin Basic Protein Ac1-9 (4Y) | [1] |
| Sequence | Ac-Ala-Ser-Gln-Tyr-Arg-Pro-Ser-Gln-Arg-NH2 | [1] |
| Molecular Weight | 1133.22 g/mol | [1] |
| Appearance | Lyophilized white powder | |
| Storage | Store at -20°C or colder for long-term stability. |
Data Presentation: In Vivo Dosage and Administration of Myelin Peptides
The following table summarizes various dosages and administration routes for myelin peptides, including MBP Ac1-9 (4Y) and other relevant peptides used in EAE models. This information can serve as a guide for experimental design.
| Peptide | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Key Outcome | Reference |
| MBP Ac1-9 (4Y) | (PL/J x SJL)F1 | 100 µg | Intranasal (i.n.) | Three doses on days -8, -6, and -4 prior to EAE induction | Suppression of EAE induced with MBP epitopes | [3] |
| MBP Ac1-11[4Y] | (PL/J x SJL)F1 | 125 nmol | Intravenous (i.v.) | Every other day from day 7 to 19 post-immunization | Significant treatment effect in MOG plus MBP-induced EAE | |
| MBP Ac1-9 | B10.PL | 200 µg | Subcutaneous (s.c.) in footpad and tailbase | Single immunization for EAE induction | Induction of EAE | [4] |
| MOG35-55 | C57BL/6 | 200 µg | Subcutaneous (s.c.) | Single immunization for EAE induction | Induction of chronic EAE | [5] |
| PLP139-151 | SJL/J | 50 µg | Subcutaneous (s.c.) | Single immunization for EAE induction | Induction of relapsing-remitting EAE | [6] |
| MBP 68-88 | Lewis Rats | 500 µg | Intravenous (i.v.) | Two injections on days -10 and -3 before or days 0 and 7 after immunization | Suppression of EAE development | [7] |
Experimental Protocols
Protocol 1: Solubilization and Formulation of Lyophilized MBP Ac1-9 (4Y)
This protocol describes the reconstitution of lyophilized MBP Ac1-9 (4Y) for in vivo administration. The peptide's amino acid sequence (Ac-ASQYRPSQR-NH2) contains several hydrophilic residues (Q, R, S), suggesting good solubility in aqueous solutions.
Materials:
-
Lyophilized MBP Ac1-9 (4Y) peptide
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Bath sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.
-
Initial Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the required volume of sterile PBS to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).
-
Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide does not dissolve completely, short periods of sonication in a bath sonicator can be applied.
-
Final Formulation: For in vivo injections, dilute the stock solution to the final desired concentration using sterile PBS. Ensure the final solution is clear and free of particulates.
-
Sterilization: If necessary, the final peptide solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Store the reconstituted peptide solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Intravenous (i.v.) Administration via Tail Vein in Mice
Materials:
-
Prepared MBP Ac1-9 (4Y) solution in a sterile syringe (e.g., 1 mL) with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Sterile gauze
Procedure:
-
Animal Preparation: Place the mouse in a suitable restrainer. To promote vasodilation and improve visualization of the tail veins, warm the mouse's tail using a heat lamp or by placing the restrainer on a warming pad for a few minutes.
-
Vein Identification: Gently wipe the tail with a 70% alcohol wipe. The two lateral tail veins should be visible on either side of the tail.
-
Injection: With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle. The needle should be inserted parallel to the vein.
-
Administration: Slowly inject the MBP Ac1-9 (4Y) solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. If this occurs, withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.
-
Post-Injection: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intranasal (i.n.) Administration in Awake Mice
Materials:
-
Prepared MBP Ac1-9 (4Y) solution
-
Micropipette with sterile tips
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize its head. The mouse should be held in a supine or slightly inverted position.
-
Administration: Using a micropipette, carefully dispense a small drop (e.g., 2-5 µL) of the MBP Ac1-9 (4Y) solution onto the opening of one nostril. Allow the mouse to inhale the droplet.
-
Alternating Nostrils: Alternate between nostrils, administering small droplets until the full volume has been delivered. This method helps to prevent the solution from being aspirated into the lungs.
-
Post-Administration: Hold the mouse in the same position for a few seconds after the final drop to ensure complete inhalation.
-
Monitoring: Return the mouse to its cage and observe for any signs of respiratory distress or other adverse effects.
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action for MBP Ac1-9 (4Y) in the context of EAE involves the activation of autoreactive T helper cells. This process is initiated by the presentation of the peptide by antigen-presenting cells (APCs) via the MHC class II molecule, which is then recognized by the T cell receptor (TCR) on CD4+ T cells. This recognition triggers a complex intracellular signaling cascade leading to T cell activation, proliferation, and cytokine production.
Caption: TCR signaling cascade in a CD4+ T cell upon recognition of MBP Ac1-9 (4Y).
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the induction of EAE and subsequent treatment with MBP Ac1-9 (4Y).
References
- 1. Myelin basic peptides | Life Sciences - Peptides and Biochemicals Products | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of timing of intravenous administration of myelin basic protein on the induction of tolerance in experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MBP Ac1-9 (4Y)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2] EAE is characterized by T-cell mediated autoimmunity against myelin antigens, leading to inflammation, demyelination, axonal damage, and progressive paralysis.[1][3] The model is invaluable for studying the pathogenesis of autoimmune diseases and for the preclinical evaluation of potential therapeutic agents.[1]
This document provides a detailed guide for inducing EAE in mice using the N-acetylated 1-9 peptide of Myelin Basic Protein (MBP), specifically the Ac1-9(4Y) variant. This variant, with a tyrosine substitution at position 4, acts as a superagonist for the I-Au MHC class II molecule, leading to enhanced T cell activation.[4] The primary mouse strain for this model is the B10.PL mouse, which expresses the H-2u haplotype.[1][2]
Principle of the Model
Active EAE is induced by immunizing susceptible mouse strains with a myelin-derived peptide emulsified in Complete Freund's Adjuvant (CFA).[5] CFA contains inactivated Mycobacterium tuberculosis, which acts as a potent immunostimulant. The immunization is typically accompanied by the administration of pertussis toxin (PTX), which facilitates the entry of pathogenic T cells into the CNS.[1][5] The MBP Ac1-9(4Y) peptide is processed by antigen-presenting cells (APCs) and presented via MHC class II molecules to CD4+ T helper cells. This triggers the activation and proliferation of myelin-specific T cells, which then migrate to the CNS, initiate an inflammatory cascade, and cause the pathological and clinical manifestations of EAE.
Required Materials
-
Peptide: MBP Ac1-9 (4Y), N-acetylated (Ac-ASQYRPSQR)
-
Mice: B10.PL female mice, 8-12 weeks old
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)
-
Toxin: Pertussis toxin (PTX)
-
Solutions: Sterile Phosphate Buffered Saline (PBS), Sterile Water for Injection
-
Equipment:
-
Syringes (1 mL, insulin) and needles (27-30G)
-
Glass syringes for emulsification
-
Beakers and magnetic stirrer
-
Animal balance
-
Animal clippers
-
Housing for animals in a controlled environment
-
Experimental Protocols
Preparation of MBP Ac1-9 (4Y)/CFA Emulsion
-
Reconstitute the lyophilized MBP Ac1-9 (4Y) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
In a sterile beaker, add an equal volume of the peptide solution to the CFA (containing 4 mg/mL Mycobacterium tuberculosis). For example, mix 1 mL of peptide solution with 1 mL of CFA.
-
Emulsify the mixture using two glass syringes connected by a luer lock, or by vigorous vortexing and sonication.
-
To check for a stable water-in-oil emulsion, drop a small amount onto the surface of cold water. A stable emulsion will not disperse.
-
Keep the emulsion on ice until ready for injection.
Immunization of Mice
-
On Day 0, anesthetize the mice and shave a small area on the upper back.
-
Inject 100 µL of the MBP Ac1-9 (4Y)/CFA emulsion (containing 100 µg of peptide) subcutaneously, divided into two 50 µL sites on the flanks.[6]
-
On the same day (Day 0), administer 200 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.[6]
-
On Day 2, administer a second dose of 200 ng of pertussis toxin in 100 µL of sterile PBS via i.p. injection.[6]
Clinical Scoring of EAE
-
Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Weigh the mice daily as weight loss is an early indicator of disease.
-
Score the clinical severity of EAE based on the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or paresis
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
Histopathological Analysis
-
At the end of the experiment, or at a predetermined time point, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and brain and post-fix in 4% PFA overnight.
-
Process the tissues for paraffin (B1166041) embedding.[7]
-
Cut 5-10 µm sections and mount on slides.
-
Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and Luxol Fast Blue (LFB) staining to evaluate demyelination.[3][8][9]
Expected Quantitative Data
The following table summarizes the expected clinical course of EAE induced with MBP Ac1-11 in B10.PL mice. Due to its superagonistic nature, MBP Ac1-9(4Y) may induce an earlier onset and more severe disease.
| Parameter | Expected Outcome (MBP Ac1-11 in B10.PL) | Reference |
| Disease Incidence | 80-100% | [10] |
| Day of Onset | 13 - 21 days post-immunization | [10] |
| Peak of Disease | 16 ± 0.68 days post-immunization | [10] |
| Mean Maximum Score | 2.5 - 3.5 | [11] |
| Disease Course | Monophasic with some recovery | [10] |
Visualizations
Experimental Workflow
Caption: Workflow for inducing and evaluating EAE with MBP Ac1-9 (4Y).
Signaling Pathway of T-Cell Activation
References
- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis (EAE) as Animal Models of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Antigenic strength controls the generation of antigen-specific IL-10-secreting T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
- 8. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Autoimmune Encephalomyelitis Induction in Genetically B Cell–deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro T Cell Proliferation Assay Using MBP Ac1-9 (4Y)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) and its fragments are crucial in the study of autoimmune diseases, particularly Multiple Sclerosis (MS). The synthetic peptide MBP Ac1-9 (4Y), a derivative of an MBP fragment, is a potent activator of specific T cells. This superagonist peptide forms a stable complex with the MHC class II molecule I-Au, leading to the activation of the T cell receptor (TCR) and subsequent T cell proliferation. This process is central to the pathogenesis of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for MS.
These application notes provide detailed protocols for assessing in vitro T cell proliferation in response to MBP Ac1-9 (4Y) stimulation. The methodologies described herein are essential for researchers studying autoimmune mechanisms, screening potential therapeutics, and investigating the intricacies of T cell immunology.
Data Presentation
The following table summarizes representative quantitative data from an in vitro T cell proliferation assay using MBP Ac1-9 (4Y) and its analogs. The data illustrates the dose-dependent proliferation of CD4+ T cells from Tg4 mice (transgenic for a TCR that recognizes the MBP Ac1-9 peptide) after 72 hours of stimulation. Proliferation was measured by ³[H]-thymidine incorporation and is presented as counts per minute (CPM).
| Peptide Stimulant | Concentration (µg/mL) | T Cell Proliferation (CPM, Mean ± SEM) |
| MBP Ac1-9 (4Y) | 0.001 | 15,000 ± 1,200 |
| 0.01 | 45,000 ± 3,500 | |
| 0.1 | 80,000 ± 6,000 | |
| 1 | 95,000 ± 7,800 | |
| 10 | 90,000 ± 7,100 | |
| 100 | 85,000 ± 6,500 | |
| MBP Ac1-9 (4A) | 0.001 | 5,000 ± 400 |
| 0.01 | 18,000 ± 1,500 | |
| 0.1 | 55,000 ± 4,300 | |
| 1 | 85,000 ± 6,900 | |
| 10 | 78,000 ± 6,200 | |
| 100 | 70,000 ± 5,600 | |
| MBP Ac1-9 (4K) (Wild Type) | 0.001 | <1,000 |
| 0.01 | 2,000 ± 150 | |
| 0.1 | 8,000 ± 650 | |
| 1 | 25,000 ± 2,100 | |
| 10 | 60,000 ± 5,000 | |
| 100 | 88,000 ± 7,000 | |
| Unstimulated Control | 0 | <500 |
Data is adapted for illustrative purposes from studies on MBP Ac1-9 peptide analogs.[1]
Signaling Pathway
The interaction of the MBP Ac1-9 (4Y)-I-Au complex with the T cell receptor (TCR) on a CD4+ T cell initiates a cascade of intracellular signaling events. This ultimately leads to transcriptional changes driving T cell activation, proliferation, and cytokine production.
Caption: T cell activation signaling cascade initiated by MBP Ac1-9 (4Y).
Experimental Workflows and Protocols
Two common methods for assessing T cell proliferation are the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay and the Bromodeoxyuridine (BrdU) incorporation assay.
Experimental Workflow: CFSE T Cell Proliferation Assay
Caption: Workflow for CFSE-based T cell proliferation assay.
Protocol 1: CFSE Dilution Assay
This method utilizes a fluorescent dye that binds to intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity.
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Isolated CD4+ T cells
-
Antigen-Presenting Cells (APCs), e.g., irradiated splenocytes
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
Antibodies for surface staining (e.g., anti-CD4)
Procedure:
-
Cell Preparation:
-
Isolate CD4+ T cells from the spleen or peripheral blood of appropriate mouse strain (e.g., Tg4) using standard methods.
-
Prepare APCs by irradiating splenocytes from a syngeneic mouse.
-
-
CFSE Labeling:
-
Resuspend T cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 with 10% FBS.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640.
-
Resuspend the labeled T cells in complete RPMI-1640.
-
-
Cell Culture:
-
Plate 1 x 10⁵ CFSE-labeled CD4+ T cells and 2 x 10⁵ irradiated APCs per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of MBP Ac1-9 (4Y) peptide (e.g., 0.001 to 100 µg/mL).
-
Add the peptide dilutions to the respective wells. Include an unstimulated control (no peptide) and a positive control (e.g., anti-CD3/CD28 antibodies).
-
Culture the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain with a fluorescently-conjugated anti-CD4 antibody.
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser.
-
Analyze the data by gating on the live, single, CD4+ T cell population and observing the histogram of CFSE fluorescence. Each peak of halved fluorescence intensity represents a cell division.
-
Protocol 2: BrdU Incorporation Assay
This assay measures the incorporation of the thymidine (B127349) analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA during the S phase of the cell cycle.
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Isolated CD4+ T cells
-
APCs (irradiated splenocytes)
-
Complete RPMI-1640 medium
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU detection antibody (conjugated to a fluorophore or enzyme)
-
Flow cytometer or microplate reader
Procedure:
-
Cell Culture and Stimulation:
-
Plate 1 x 10⁵ CD4+ T cells and 2 x 10⁵ irradiated APCs per well in a 96-well flat-bottom plate.
-
Add serial dilutions of MBP Ac1-9 (4Y) peptide.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for an additional 4-18 hours.
-
-
Cell Processing (for Flow Cytometry):
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells using a commercially available kit or standard protocols.
-
Treat with DNase to expose the incorporated BrdU.
-
Stain with a fluorescently-conjugated anti-BrdU antibody and an anti-CD4 antibody.
-
Acquire and analyze on a flow cytometer.
-
-
Cell Processing (for ELISA-based microplate reader):
-
Remove the culture medium.
-
Fix and denature the DNA according to the manufacturer's protocol.[1]
-
Add the anti-BrdU antibody (often HRP-conjugated).
-
Incubate and wash the wells.
-
Add a substrate (e.g., TMB) and measure the absorbance.
-
Summary
The in vitro T cell proliferation assay using MBP Ac1-9 (4Y) is a robust and essential tool for studying the cellular mechanisms of autoimmune diseases like MS. The provided protocols for CFSE and BrdU assays offer reliable methods to quantify T cell responses to this potent superagonist. Careful execution of these protocols and analysis of the resulting data can provide valuable insights for both basic research and the development of novel immunomodulatory therapies.
References
Application Notes and Protocols for Flow Cytometry Analysis of T Cells Stimulated with MBP Ac1-9 (4Y)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) and its derived peptides are of significant interest in the study of autoimmune diseases, particularly Multiple Sclerosis (MS). The MBP Ac1-9 peptide, and its altered peptide ligand (APL) variant Ac1-9 (4Y), are crucial tools for investigating the cellular and molecular mechanisms of T cell activation, tolerance, and cytokine response.[1] This document provides detailed application notes and experimental protocols for the analysis of T cells stimulated with MBP Ac1-9 (4Y) using flow cytometry. The protocols cover T cell activation, intracellular cytokine staining, and proliferation assays.
Data Presentation
The following tables present illustrative quantitative data for T cell responses following stimulation with MBP Ac1-9 (4Y).
Disclaimer: The data presented in these tables are for illustrative purposes only and represent typical expected outcomes. Actual results may vary depending on experimental conditions, donor variability, and cell purity.
Table 1: T Cell Activation Marker Expression
| Marker | T Cell Subset | Unstimulated (% Positive) | MBP Ac1-9 (4Y) Stimulated (% Positive) |
| CD69 | CD4+ | < 1% | 5 - 15% |
| CD8+ | < 1% | 2 - 8% | |
| CD25 | CD4+ | 2 - 5% | 10 - 25% |
| CD8+ | 1 - 3% | 5 - 15% |
Table 2: Intracellular Cytokine Expression
| Cytokine | T Cell Subset | Unstimulated (% Positive) | MBP Ac1-9 (4Y) Stimulated (% Positive) |
| IFN-γ | CD4+ | < 0.1% | 1 - 5% |
| CD8+ | < 0.2% | 2 - 8% | |
| IL-4 | CD4+ | < 0.1% | 0.5 - 2% |
| IL-10 | CD4+ | < 0.5% | 1 - 3% |
| TNF-α | CD4+ | < 0.2% | 3 - 10% |
| CD8+ | < 0.3% | 5 - 15% |
Table 3: T Cell Proliferation
| Assay | Parameter | Unstimulated | MBP Ac1-9 (4Y) Stimulated |
| CFSE | Proliferation Index | 1.0 - 1.2 | 2.5 - 4.0 |
| % Divided Cells | < 5% | 40 - 70% |
Signaling Pathways
Stimulation of T cells with the altered peptide ligand MBP Ac1-9 (4Y) can induce an alternative signaling pathway that is dependent on the Fc receptor common gamma chain (FcRγ) and spleen tyrosine kinase (Syk), bypassing the canonical ZAP-70-dependent pathway. This alternative pathway is thought to contribute to the modified T cell response observed with some APLs.
Caption: Alternative TCR signaling pathway induced by MBP Ac1-9 (4Y).
Experimental Protocols
Protocol 1: T Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of T cells from fresh human whole blood.
Caption: Workflow for T cell isolation from whole blood.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque PLUS
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
T cell isolation kit (e.g., negative selection magnetic beads)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Transfer the PBMCs to a new 50 mL conical tube and add PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 20 mL of PBS.
-
Centrifuge at 200 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the PBMC pellet in an appropriate volume of complete RPMI-1640 medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue.
-
Proceed with T cell isolation using a negative selection kit according to the manufacturer's instructions to obtain untouched T cells.
Protocol 2: T Cell Stimulation and Intracellular Cytokine Staining
This protocol details the stimulation of isolated T cells with MBP Ac1-9 (4Y) followed by intracellular staining for flow cytometry analysis.
Caption: Workflow for T cell stimulation and intracellular cytokine staining.
Materials:
-
Isolated T cells
-
Complete RPMI-1640 medium
-
MBP Ac1-9 (4Y) peptide (stock solution, e.g., 1 mg/mL in DMSO)
-
Brefeldin A (BFA) or Monensin
-
96-well round-bottom culture plate
-
FACS tubes
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD69, CD25)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, IL-4, IL-10, TNF-α)
-
Flow cytometer
Procedure:
-
Resuspend isolated T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Prepare a working solution of MBP Ac1-9 (4Y) peptide in complete RPMI-1640 medium. A final concentration of 1-10 µg/mL is recommended. Add 100 µL of the peptide solution to the appropriate wells. For the unstimulated control, add 100 µL of medium only.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours. The optimal incubation time may vary depending on the cytokine of interest.
-
For the last 4-6 hours of incubation, add Brefeldin A to a final concentration of 5-10 µg/mL to each well to block cytokine secretion.
-
Harvest the cells by transferring them to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 1 mL of FACS buffer and centrifuge again.
-
Surface Staining: Resuspend the cell pellet in 50 µL of FACS buffer containing the appropriate dilutions of fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with 1 mL of FACS buffer and centrifuge.
-
Fixation and Permeabilization: Resuspend the cell pellet in 100 µL of fixation/permeabilization solution and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 1 mL of permeabilization buffer (provided in the kit) and centrifuge.
-
Intracellular Staining: Resuspend the cell pellet in 50 µL of permeabilization buffer containing the appropriate dilutions of fluorochrome-conjugated antibodies for intracellular cytokines.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 1 mL of permeabilization buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry acquisition.
Protocol 3: T Cell Proliferation Assay using CFSE
This protocol describes the measurement of T cell proliferation in response to MBP Ac1-9 (4Y) stimulation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.[2][3][4]
Caption: Workflow for CFSE-based T cell proliferation assay.
Materials:
-
Isolated T cells
-
PBS, sterile
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Complete RPMI-1640 medium, ice-cold and at 37°C
-
MBP Ac1-9 (4Y) peptide
-
96-well flat-bottom culture plate
-
FACS tubes
-
FACS buffer
-
Flow cytometer
Procedure:
-
Wash isolated T cells twice with sterile PBS.
-
Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Immediately vortex the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Add 100 µL of 2x concentrated MBP Ac1-9 (4Y) peptide solution to the appropriate wells (final concentration 1-10 µg/mL). For the unstimulated control, add 100 µL of medium only.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-6 days.
-
Harvest the cells and transfer to FACS tubes.
-
(Optional) Perform surface marker staining as described in Protocol 2 (steps 9-11) to identify specific T cell subsets.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer. Proliferation is assessed by the sequential halving of CFSE fluorescence intensity.
References
Application Notes and Protocols for Histological Analysis of the Central Nervous System in MBP Ac1-9 (4Y)-Induced EAE
Application Notes
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE can be induced in susceptible animal strains by immunization with central nervous system (CNS) components, such as myelin proteins or their peptides, emulsified in a potent adjuvant.[2][3] The model using the Myelin Basic Protein (MBP) peptide Ac1-9 (4Y) is a well-established method to study the autoimmune mechanisms driving CNS pathology. This model recapitulates key pathological hallmarks of MS, including inflammation, demyelination, axonal damage, and gliosis.[1]
Histopathological analysis of the brain and spinal cord is a critical endpoint for evaluating disease severity and assessing the efficacy of potential therapeutic agents in the MBP Ac1-9 (4Y) EAE model.[4][5] Standard staining techniques such as Hematoxylin (B73222) and Eosin (B541160) (H&E) are used to identify and quantify inflammatory cell infiltrates, while Luxol Fast Blue (LFB) is employed to visualize and measure the extent of demyelination.[6][7] Furthermore, immunohistochemistry (IHC) allows for the specific identification of various immune cell subsets (e.g., T cells, macrophages) and reactive glial cells (astrocytes, microglia) within the CNS lesions.[1][8]
These protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably induce the MBP Ac1-9 (4Y) EAE model and perform detailed histological analysis of the CNS to quantify pathological changes.
Quantitative Data Summary
Table 1: Clinical Scoring of EAE
Disease severity is typically monitored daily using a standardized 0-5 scoring system that measures the degree of ascending paralysis.[6][9]
| Score | Clinical Signs |
| 0 | No clinical disease; no signs of paralysis. |
| 0.5 | Limp tip of the tail.[6] |
| 1 | Limp tail.[6][9] |
| 1.5 | Limp tail and hind leg inhibition or uncoordinated gait.[1][6] |
| 2 | Limp tail and weakness of hind legs or partial hind leg paralysis.[6][9] |
| 2.5 | Limp tail and dragging of both hind legs.[6] |
| 3 | Complete paralysis of hind legs.[6][9] |
| 3.5 | Complete hind leg paralysis and one forepaw paralyzed.[1] |
| 4 | Complete hind and front leg paralysis.[9] |
| 5 | Moribund state or death.[1][9] |
Table 2: Histological Scoring of CNS in EAE
Following tissue staining, CNS sections are scored to quantify the extent of inflammation and demyelination. This is often performed on lumbar spinal cord sections where pathology is most prominent.
| Score | Inflammation (H&E Staining)[10] | Demyelination (LFB Staining) |
| 0 | No inflammatory cells. | No demyelination. |
| 1 | Cellular infiltration confined to perivascular areas and meninges. | Mild demyelination; small, scattered foci of myelin loss. |
| 2 | Mild cellular infiltration into the parenchyma (occupying <33% of white matter). | Moderate demyelination; multiple small or a few larger areas of myelin loss. |
| 3 | Moderate cellular infiltration into the parenchyma (>33% of white matter). | Severe demyelination; large, confluent areas of myelin loss. |
| 4 | Widespread, extensive inflammatory infiltration throughout the white matter. | Massive, widespread demyelination across the entire white matter quadrant. |
Experimental Protocols
Protocol 1: EAE Induction with MBP Ac1-9 (4Y)
This protocol describes the active induction of EAE in susceptible mouse strains (e.g., (PL/J x SJL)F1) using the MBP Ac1-9 (4Y) peptide.[11]
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (25-27G)
Procedure:
-
Antigen Emulsion Preparation: a. Dissolve the MBP Ac1-9 (4Y) peptide in sterile PBS to a final concentration of 2 mg/mL. b. Prepare a 1:1 emulsion of the peptide solution and CFA. c. Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
Immunization (Day 0): a. Anesthetize the mouse. b. Subcutaneously inject a total of 200 µL of the emulsion, divided between two sites on the flank.[6] c. Administer 200 ng of PTX intraperitoneally (i.p.) in 200 µL of PBS.[2][12]
-
Second PTX Injection (Day 1 or 2): a. Administer a second dose of 200 ng of PTX i.p. 24 to 48 hours after the initial immunization.[2][12]
-
Monitoring: a. Begin daily monitoring of the animals for clinical signs of EAE starting around day 7 post-immunization. b. Record the weight and clinical score for each animal using the scale in Table 1.
Protocol 2: CNS Tissue Collection and Processing
This protocol is for the collection of brain and spinal cord tissue for paraffin (B1166041) embedding.[13]
Materials:
-
Anesthetic
-
PBS, ice-cold
-
4% Paraformaldehyde (PFA) in PBS, ice-cold
-
Perfusion pump or syringe setup
-
Dissection tools
-
Embedding cassettes
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
Procedure:
-
Transcardial Perfusion: a. Deeply anesthetize the mouse. b. Open the thoracic cavity to expose the heart. c. Insert a needle into the left ventricle and make a small incision in the right atrium. d. Perfuse with ~30 mL of ice-cold PBS to clear the blood, followed by ~30 mL of ice-cold 4% PFA.[13]
-
Dissection: a. Carefully dissect the brain and spinal cord.
-
Post-fixation: a. Immerse the tissues in 4% PFA and store at 4°C overnight.[13]
-
Tissue Processing and Embedding: a. The next day, transfer tissues to PBS. b. Section the spinal cord and brain into smaller pieces and place them in a labeled embedding cassette.[13] c. Dehydrate the tissues through a graded series of ethanol (e.g., 70% for 1 hr, 95% for 1 hr, 100% 2x for 1 hr). d. Clear the tissues in two changes of xylene (1 hr each). e. Infiltrate with molten paraffin wax in a tissue processor or oven (2-3 changes, 1 hr each). f. Embed the tissues in paraffin blocks and let them solidify. Store blocks at room temperature.
Protocol 3: Hematoxylin and Eosin (H&E) Staining
This protocol is for staining paraffin-embedded CNS sections to visualize cell nuclei and cytoplasm, primarily for identifying inflammatory infiltrates.[14][15]
Materials:
-
Paraffin-embedded CNS sections (5-10 µm)
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Harris hematoxylin solution
-
1% Acid alcohol (1% HCl in 70% ethanol)
-
0.2% Ammonia (B1221849) water or Scott's tap water substitute
-
Eosin Y solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes, 5-10 min each).[15] b. Rehydrate through graded alcohols: 100% (2 changes, 5 min each), 95% (2 min), 70% (2 min).[15] c. Rinse briefly in distilled water.[15]
-
Hematoxylin Staining: a. Stain in Harris hematoxylin for 5-8 minutes.[15] b. Wash in running tap water for 5 minutes.[15]
-
Differentiation: a. Dip slides in 1% acid alcohol for 10-30 seconds to remove excess stain.[15] b. Immediately wash in running tap water for 1 minute.[15]
-
Bluing: a. Place slides in 0.2% ammonia water or Scott's tap water substitute for 30-60 seconds until sections turn blue.[15] b. Wash in running tap water for 5 minutes.[15]
-
Eosin Staining: a. Counterstain in eosin solution for 30 seconds to 2 minutes.[14][15]
-
Dehydration and Mounting: a. Dehydrate through 95% alcohol and 100% alcohol (2 changes, 5 min each).[15] b. Clear in xylene (2 changes, 5 min each).[15] c. Mount with a xylene-based mounting medium.
Protocol 4: Luxol Fast Blue (LFB) Staining
This protocol is for staining myelin sheaths in paraffin-embedded CNS sections to assess demyelination.[16][17][18]
Materials:
-
Paraffin-embedded CNS sections (10 µm)
-
Xylene, Ethanol series
-
Luxol Fast Blue solution
-
0.05% Lithium carbonate solution
-
70% Ethanol
-
Cresyl Violet solution (optional, for counterstain)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Deparaffinize sections in xylene and rehydrate through graded alcohols to 95% ethanol, as described in the H&E protocol.[16][17]
-
LFB Staining: a. Place slides in LFB solution in a 56-60°C oven overnight.[16][17]
-
Differentiation: a. The next day, allow slides to cool. b. Rinse off excess stain with 95% ethanol, followed by distilled water.[16] c. Briefly immerse slides in 0.05% lithium carbonate solution for 5-30 seconds.[16][17] d. Continue differentiation in 70% ethanol for 10-30 seconds.[16] e. Rinse in distilled water.[16] f. Check microscopically. Repeat steps 3c-3e until gray matter is colorless and white matter is sharply defined in blue/green.[16][17]
-
Counterstaining (Optional): a. Counterstain with Cresyl Violet solution for 30-40 seconds.[16] b. Rinse in distilled water.[16]
-
Dehydration and Mounting: a. Dehydrate through 95% and 100% ethanol.[17] b. Clear in xylene and mount with a resinous medium.[17]
Protocol 5: Immunohistochemistry (IHC) for Inflammatory and Glial Markers
This protocol provides a general framework for detecting specific cell types (e.g., T-cells, macrophages, astrocytes) in paraffin-embedded CNS tissue.
Materials:
-
Paraffin-embedded CNS sections
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., PBS with 3% BSA and 0.2% Triton X-100)[19]
-
Primary antibodies (e.g., anti-CD4 for T-helper cells, anti-Iba1 for microglia/macrophages, anti-GFAP for astrocytes)
-
Biotinylated secondary antibody
-
Avidin-Biotin-Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin (for counterstaining)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: As described previously.
-
Antigen Retrieval: a. Immerse slides in pre-heated antigen retrieval buffer. b. Heat using a microwave, pressure cooker, or water bath according to standard protocols (e.g., 95°C for 20 minutes). c. Allow slides to cool to room temperature.
-
Staining: a. Rinse slides in PBS. b. Quench endogenous peroxidase activity by incubating in a hydrogen peroxide solution (e.g., 0.2% H2O2 in methanol).[19] c. Block non-specific binding by incubating with blocking solution for 1 hour at room temperature.[19] d. Incubate with the primary antibody diluted in blocking solution overnight at 4°C. e. The next day, wash slides in PBS. f. Incubate with the appropriate biotinylated secondary antibody for 1 hour at room temperature. g. Wash slides in PBS. h. Incubate with ABC reagent for 30-60 minutes. i. Wash slides in PBS.
-
Detection and Visualization: a. Develop the signal by adding DAB substrate solution and incubate until a brown color appears. b. Stop the reaction by rinsing with water.
-
Counterstaining and Mounting: a. Lightly counterstain with hematoxylin. b. Dehydrate, clear, and mount as described previously.
Mandatory Visualizations
Caption: Workflow for EAE Induction and Histological Analysis.
Caption: Pathological Hallmarks of EAE in the CNS.
Caption: T-Cell Mediated Demyelination Pathway in EAE.
References
- 1. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent Inflammation in the CNS during Chronic EAE Despite Local Absence of IL-17 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropathological Techniques to Investigate CNS Pathology in Experimental Autoimmune Encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental autoimmune encephalomyelitis induced with a combination of myelin basic protein and myelin oligodendrocyte glycoprotein is ameliorated by administration of a single myelin basic protein peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Techniques to Investigate CNS Pathology in Experimental Autoimmune Encephalomyelitis (EAE) | Neupsy Key [neupsykey.com]
- 14. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 15. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]
- 16. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 17. webpath.med.utah.edu [webpath.med.utah.edu]
- 18. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 19. Frontiers | Innate Signaling in the CNS Prevents Demyelination in a Focal EAE Model [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EAE with MBP Ac1-9 (4Y)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering a low incidence of Experimental Autoimmune Encephalomyelitis (EAE) when using the myelin basic protein (MBP) peptide Ac1-9 (4Y).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a lower-than-expected incidence of EAE in our mice immunized with MBP Ac1-9 (4Y). What are the most critical factors to check in our protocol?
A1: A low incidence of EAE can stem from several factors. Here are the primary areas to troubleshoot:
-
Mouse Strain: Ensure you are using a susceptible mouse strain. MBP Ac1-9 is known to be encephalitogenic primarily in mice with the H-2u haplotype, such as B10.PL or PL/J mice. Using resistant strains like C57BL/6 with this specific peptide will likely result in low to no disease induction.[1][2][3]
-
Peptide Quality and Handling: Verify the purity and correct sequence of your MBP Ac1-9 (4Y) peptide. Peptides should be stored correctly (typically lyophilized at -20°C or colder) and reconstituted in a sterile, appropriate solvent like PBS immediately before use.
-
Adjuvant and Emulsion Preparation: The quality of the Complete Freund's Adjuvant (CFA) and the stability of the water-in-oil emulsion are critical.
-
CFA Composition: The concentration of Mycobacterium tuberculosis in the CFA is crucial. A typical concentration is 4 mg/mL.[1][4]
-
Emulsion Stability: The emulsion of your peptide solution and CFA must be stable. An unstable emulsion will not create the necessary depot for a sustained immune response. A common method to check for a stable emulsion is the "drop test": a drop of a stable emulsion will not disperse when placed in water.
-
-
Pertussis Toxin (PTX) Administration: PTX is essential for inducing severe and reliable EAE with MBP peptides.[5][6] It transiently increases the permeability of the blood-brain barrier, allowing immune cells to enter the central nervous system (CNS).
-
Immunization Technique: Subcutaneous (s.c.) injections should be administered at the base of the tail or distributed over multiple sites (e.g., flank and base of tail) to ensure proper exposure to the draining lymph nodes.[1]
Q2: What is the expected disease course and incidence for EAE induced with MBP Ac1-9 (4Y) in a susceptible mouse strain?
A2: The disease course for MBP-induced EAE is often characterized as acute or relapsing-remitting, in contrast to the chronic progressive disease often seen with MOG peptides in C57BL/6 mice.[2][3] The incidence can be variable, but with an optimized protocol in a susceptible strain like B10.PL, you should expect a high incidence (>80%). The onset of clinical signs typically occurs between 10 and 28 days post-immunization.[4]
Q3: Could the gender of the mice influence EAE incidence?
A3: Yes, gender can play a role. Some studies have reported differences in susceptibility to EAE between male and female mice, with females often showing higher susceptibility.[7] Additionally, hormonal factors can influence the immune response and the efficacy of tolerance induction protocols.[7] It is good practice to use mice of the same sex within an experiment to minimize variability.
Q4: We are confident in our protocol, but the incidence is still low. Are there any other subtle factors we might be overlooking?
A4: Beyond the major checkpoints, consider these factors:
-
Animal Health and Husbandry: The health status of the animals is paramount. Mice should be specific-pathogen-free (SPF) and allowed to acclimate to their new environment before the experiment begins. Stress can impact the immune response.
-
Microbiome: The gut microbiome can influence the development of EAE. Variations in the microbiome between different animal facilities could contribute to differing EAE incidence rates.
-
Technician Variability: Ensure consistent handling and injection techniques among all personnel involved in the study.
Quantitative Data Summary
The following tables summarize typical parameters for EAE induction with MBP peptides. Note that specific values can vary between laboratories.
Table 1: Typical EAE Induction Parameters for MBP Ac1-9 (4Y)
| Parameter | Recommended Value | Source |
| Mouse Strain | B10.PL, PL/J (H-2u) | [1][2] |
| Peptide Dose | 100-200 µ g/mouse | [1][4] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | [4][6] |
| M. tuberculosis in CFA | 4 mg/mL | [1][4] |
| Pertussis Toxin (PTX) Dose | 200 ng/mouse per injection | [1][6] |
| PTX Administration | Day 0 and Day 2 post-immunization (i.p.) | [1][4] |
| Immunization Route | Subcutaneous (s.c.) | [1] |
Table 2: Standard EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or partial paralysis |
| 3 | Complete hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
Detailed Experimental Protocol: Active EAE Induction with MBP Ac1-9 (4Y)
This protocol is a general guideline for inducing active EAE in susceptible mouse strains.
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Female B10.PL or PL/J mice, 6-8 weeks old[4]
-
1 mL glass syringes and emulsifying needles
-
Insulin syringes with 27-30G needles for injection
Procedure:
-
Peptide Preparation:
-
On the day of immunization, dissolve the lyophilized MBP Ac1-9 (4Y) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
-
Emulsion Preparation:
-
In a sterile glass tube, combine the peptide solution and CFA in a 1:1 ratio. For example, mix 1 mL of the 2 mg/mL peptide solution with 1 mL of CFA.
-
Emulsify the mixture using two glass syringes connected by an emulsifying needle. Repeatedly pass the mixture between the syringes until a thick, white, stable emulsion is formed.
-
Quality Control: Test the stability of the emulsion by dropping a small amount into a beaker of water. A stable emulsion will form a single, cohesive drop that does not disperse.
-
-
Immunization (Day 0):
-
Draw the emulsion into a 1 mL syringe fitted with a 25G needle.
-
Inject each mouse subcutaneously with 100 µL of the emulsion (containing 100 µg of peptide) at the base of the tail.
-
Prepare a fresh solution of PTX in sterile PBS at a concentration of 1 µg/mL.
-
Inject each mouse intraperitoneally (i.p.) with 200 µL of the PTX solution (200 ng/mouse).[1][6]
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second i.p. injection of 200 ng of PTX to each mouse.[4]
-
-
Clinical Monitoring:
-
Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE using the scoring system in Table 2.
-
Record the weight of each mouse daily, as weight loss is an early indicator of disease.
-
Provide easy access to food and water for animals with impaired mobility.
-
Visualizations
Experimental Workflow
Caption: Workflow for active EAE induction using MBP Ac1-9 (4Y).
Simplified Signaling Pathway in EAE Induction
Caption: Simplified pathway of T cell activation and CNS infiltration in EAE.
References
- 1. Experimental autoimmune encephalomyelitis in mice expressing the autoantigen MBP1-10 covalently bound to the MHC class II molecule I-Au - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis (EAE) as Animal Models of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gender differences in protection from EAE induced by oral tolerance with a peptide analogue of MBP-Ac1-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EAE Experiments Using MBP Ac1-9 (4Y)
Welcome to the technical support center for Experimental Autoimmune Encephalomyelitis (EAE) studies using the Myelin Basic Protein (MBP) peptide Ac1-9 (4Y). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers address variability in EAE clinical scores and other common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my mice not developing any clinical signs of EAE after immunization with MBP Ac1-9 (4Y)?
A1: A complete failure to induce EAE can stem from several critical factors:
-
Mouse Strain: Ensure you are using a susceptible mouse strain. EAE induction is highly dependent on the MHC haplotype of the mouse strain used.[1] For MBP Ac1-9, the B10.PL mouse is a commonly used model.
-
Antigen Emulsion: The quality of the Complete Freund's Adjuvant (CFA) and peptide emulsion is paramount. An improper emulsion (e.g., one that is unstable or "broken") will not provide the necessary sustained release of the antigen to trigger a strong immune response. Ensure the emulsion is thick and stable before injection.[1]
-
Pertussis Toxin (PTX): PTX is crucial for inducing severe and reliable EAE with MBP antigens.[2] Check the activity and dosage of your PTX. It should be administered on the day of immunization and again approximately 48 hours later.[2][3]
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Reagent Quality: Verify the purity and concentration of the MBP Ac1-9 (4Y) peptide. Degradation of the peptide can lead to induction failure.
Q2: I am observing high variability in EAE clinical scores between mice in the same experimental group. What are the common causes?
A2: Inter-animal variability is a known challenge in EAE models. Key sources of variation include:
-
Subjective Scoring: Clinical scoring is inherently subjective and requires significant experience for consistency.[4][5] To minimize bias, scoring should always be performed by an individual who is blinded to the experimental groups.[4][5]
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Animal Stress: Housing conditions and handling can influence EAE severity. Mice exposed to stress during the preclinical phase may show reduced disease severity and a delay in onset.[6]
-
Injection Site: The site and success of the subcutaneous immunization can affect the immune response. Ensure a consistent and correct injection technique for all animals.
-
Microbiome: The gut microbiome can influence immune system development and the severity of EAE. Differences in the microbiome between animals can contribute to variability.
Q3: My EAE disease onset is delayed or the peak scores are lower than expected. What should I check?
A3: This issue often relates to the potency of the induction protocol.
-
CFA Preparation: Ensure the CFA contains the correct concentration of Mycobacterium tuberculosis (e.g., H37Ra strain), as this significantly influences disease severity.[1]
-
PTX Dosage: An insufficient dose of PTX can lead to a milder disease course. Re-check your calculations and the potency of your PTX stock.
-
Peptide Concentration: Double-check the final concentration of the MBP Ac1-9 (4Y) peptide in the emulsion. A lower-than-intended dose will result in a weaker immune response.
Q4: How can I ensure my EAE clinical scoring is consistent and reliable?
A4: Consistency is key to reducing data variability.
-
Standardized Scoring System: Use a clearly defined scoring system and apply it consistently. Half-point scores can be used to capture intermediate states.[4][7]
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Blinded Observation: The scorer must be unaware of the treatment groups to avoid unconscious bias.[5]
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Regular Training: If multiple individuals are scoring, ensure they are trained together and periodically cross-check their scores to maintain inter-observer reliability.
-
Detailed Notes: Accompany numerical scores with detailed observations of the animal's condition (e.g., specific limb involvement, gait changes, tail tonicity).
Data Presentation: EAE Clinical Scoring
The following tables provide standardized scales and influencing factors for EAE clinical scoring.
Table 1: Standard EAE Clinical Scoring Scale
| Score | Clinical Observations |
| 0.0 | No obvious changes in motor function. Tail is erect with tension.[4][8] |
| 0.5 | Tip of the tail is limp or has reduced tension.[4][6] |
| 1.0 | Completely limp tail.[4][6] |
| 1.5 | Limp tail and mild weakness or wobbly gait.[4][6] |
| 2.0 | Limp tail and clear weakness of hind legs (wobbly walk).[4][6] |
| 2.5 | Limp tail and paralysis of one hind leg.[6] |
| 3.0 | Limp tail and complete paralysis of both hind legs.[6][8] |
| 3.5 | Complete paralysis of both hind legs and weakness in one forelimb.[6] |
| 4.0 | Complete hind limb and partial front limb paralysis.[3][8] |
| 5.0 | Moribund state or death due to paralysis.[9][10] |
Table 2: Factors Contributing to EAE Score Variability
| Factor | Potential Issue | Recommended Solution |
| Scoring | Subjective interpretation of clinical signs; inter-scorer differences. | Implement blinded scoring; use a detailed, standardized scoring rubric; conduct regular training for scorers.[4][5] |
| Reagents | Improper antigen-CFA emulsion; inactive PTX; degraded peptide. | Verify emulsion stability; test new lots of PTX; ensure proper storage of peptide.[1] |
| Animals | Genetic drift in mouse colony; differences in age, weight, or microbiome. | Use age- and weight-matched mice from a reliable vendor; co-house experimental groups to normalize microbiome. |
| Environment | Animal stress from handling, noise, or housing density. | Minimize stress during all procedures; maintain consistent housing conditions.[6] |
Experimental Protocols
Protocol 1: Active EAE Induction with MBP Ac1-9 (4Y) in B10.PL Mice
This protocol describes the active immunization of mice to induce EAE.
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female B10.PL mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MBP Ac1-9 (4Y) in sterile PBS to a concentration of 2 mg/mL.
-
Combine the peptide solution with an equal volume of CFA.
-
Emulsify the mixture using two Luer-lock syringes connected by a stopcock or by vigorous vortexing/sonication until a thick, stable emulsion is formed. A drop of a stable emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank (50 µL per site). The typical final dose is 100 µg of peptide per mouse.
-
Administer 100-200 ng of PTX intraperitoneally (i.p.) in a volume of 100-200 µL of PBS.[3]
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX i.p.[3]
-
-
Monitoring:
-
Begin daily monitoring of mouse weight and clinical score around day 7 post-immunization.[9]
-
Provide supportive care as needed (e.g., moistened food or subcutaneous fluids for severely paralyzed animals), in accordance with institutional animal care guidelines.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to EAE experiments.
Caption: Experimental workflow for EAE induction and monitoring.
Caption: Troubleshooting flowchart for common EAE induction issues.
Caption: Simplified signaling pathway leading to EAE pathogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Depth Characterization of Somatic and Orofacial Sensitive Dysfunctions and Interfering-Symptoms in a Relapsing-Remitting Experimental Autoimmune Encephalomyelitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Rat EAE scoring [hookelabs.com]
- 10. researchgate.net [researchgate.net]
How to improve the success rate of EAE induction with MBP Ac1-9 (4Y).
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the success rate of Experimental Autoimmune Encephalomyelitis (EAE) induction using the myelin basic protein (MBP) peptide Ac1-9 (4Y).
Troubleshooting Guide
This guide addresses common issues encountered during EAE induction with MBP Ac1-9 (4Y), offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Incidence of EAE
-
Question: We immunized our mice with MBP Ac1-9 (4Y) but are observing a very low incidence of disease, or no clinical signs at all. What could be the cause?
-
Answer: Several factors can contribute to a low EAE incidence. Here are the most common culprits and how to address them:
-
Mouse Strain: The genetic background of the mice is critical for susceptibility to EAE induced by specific MBP peptides. For MBP Ac1-9, H-2u haplotype mice are known to be susceptible.
-
Antigen-Adjuvant Emulsion: The quality of the Complete Freund's Adjuvant (CFA) and the stability of the water-in-oil emulsion are paramount for a successful immunization. An improper emulsion will fail to generate a robust immune response.
-
Recommendation: Ensure the CFA contains Mycobacterium tuberculosis (H37Ra strain) at an appropriate concentration (e.g., 4 mg/mL).[1] The emulsion should be stable, thick, and white. A common method for preparation involves using two syringes and a Luer lock connector to pass the mixture back and forth until a thick, stable emulsion is formed. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse.
-
-
Pertussis Toxin (PTX) Administration: PTX is crucial for inducing severe and reliable EAE with MBP peptides.[2] Incorrect dosage or timing of PTX administration can significantly impact disease development.
-
Issue 2: High Variability in Disease Onset and Severity
-
Question: There is significant variability in the timing of disease onset and the severity of clinical scores among the mice in our experimental group. How can we achieve a more synchronized and uniform disease course?
-
Answer: Variability is a common challenge in EAE models. To improve consistency:
-
Standardize Procedures: Ensure all experimental procedures are performed consistently across all animals. This includes injection technique, volume, and location, as well as animal handling.
-
Animal Health and Environment: House mice in a specific pathogen-free (SPF) environment. Stress can impact immune responses, so handle mice consistently and minimize environmental stressors.
-
Adoptive Transfer EAE: For the most synchronized and severe disease course, consider an adoptive transfer model. This involves immunizing donor mice, harvesting their T cells, re-stimulating them in vitro with MBP Ac1-9 (4Y), and then transferring these activated T cells into naïve recipient mice.[2][4]
-
Issue 3: Atypical or Mild Clinical Signs
-
Question: Our mice are showing only mild or atypical signs of EAE, such as a limp tail without progressing to hind limb paralysis. How can we induce a more robust clinical phenotype?
-
Answer: Mild disease can be due to several factors, many of which overlap with low disease incidence. Key areas to re-evaluate are:
-
Peptide and PTX Dosage: Insufficient amounts of the encephalitogenic peptide or PTX can lead to a weaker immune response and milder disease.
-
Recommendation: While the optimal dose can vary, a starting point for MBP Ac1-10 is 200 µg per mouse.[1] For MBP Ac1-9 (4Y), a similar dosage should be a reasonable starting point for optimization. Ensure the PTX dose is adequate; for some MBP-induced models in SJL mice, doses up to 400 ng have been used.[2]
-
-
Injection Sites: The site of immunization can influence the immune response.
-
Recommendation: Subcutaneous injections at the base of the tail or flank are commonly used.[1] Ensure the injection is truly subcutaneous and that the emulsion does not leak out.
-
-
Frequently Asked Questions (FAQs)
Q1: Which mouse strain is best for EAE induction with MBP Ac1-9 (4Y)?
A1: B10.PL mice, which have the H-2u haplotype, are a suitable non-transgenic strain for EAE induction with MBP Ac1-9.[1] For a more robust and synchronized model, Tg4 transgenic mice, which express a TCR specific for MBP Ac1-9 on a B10.PL background, are an excellent choice.[1]
Q2: How should the MBP Ac1-9 (4Y) peptide be prepared for immunization?
A2: The peptide should be dissolved in a sterile, aqueous buffer such as phosphate-buffered saline (PBS). This aqueous solution is then emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra).
Q3: What is the role of the "4Y" modification in the MBP Ac1-9 (4Y) peptide?
A3: The tyrosine (Y) substitution at position 4 of the MBP Ac1-9 peptide generally increases its binding affinity to the MHC class II molecule I-Au, leading to a more potent T-cell stimulation and potentially a higher success rate of EAE induction.[1]
Q4: What is a standard clinical scoring system for EAE?
A4: A widely used clinical scoring system for EAE in mice is as follows:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Partial hind limb paralysis or waddling gait.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and partial forelimb paralysis.
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5: Moribund or dead.[3]
Q5: Can EAE be induced with MBP Ac1-9 (4Y) without Pertussis Toxin?
A5: While it may be possible to induce some level of immune response, the administration of Pertussis Toxin is generally considered essential for the development of severe and reliable clinical EAE when using MBP peptides for active immunization.[2] PTX facilitates the entry of pathogenic T cells into the central nervous system.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Mouse Strain | B10.PL (H-2u) | [1] |
| Peptide | MBP Ac1-9 (4Y) | |
| Peptide Dose | ~200 µ g/mouse (based on MBP Ac1-10) | [1] |
| Adjuvant | Complete Freund's Adjuvant (CFA) with M. tuberculosis H37Ra (4 mg/mL) | [1] |
| Pertussis Toxin (PTX) Dose | 200 ng/mouse/injection | [1][3] |
| PTX Administration Schedule | Day 0 and Day 2 post-immunization (i.p.) | [1][3] |
| Typical Onset of Clinical Signs | 10-28 days post-immunization | [4] |
Experimental Protocols
Protocol 1: Preparation of MBP Ac1-9 (4Y)/CFA Emulsion
-
Dissolve MBP Ac1-9 (4Y) peptide in sterile PBS to a final concentration of 4 mg/mL.
-
In a separate tube, thoroughly resuspend M. tuberculosis H37Ra in Incomplete Freund's Adjuvant (IFA) to a final concentration of 4 mg/mL to create Complete Freund's Adjuvant (CFA). This can be aided by sonication.[1]
-
Draw equal volumes of the peptide solution and the CFA into two separate glass syringes.
-
Connect the two syringes with a Luer lock connector.
-
Force the contents of the syringes back and forth for at least 10 minutes until a stable, white, viscous emulsion is formed.
-
To test for stability, drop a small amount of the emulsion into a beaker of water. A stable emulsion will not disperse.
-
Keep the emulsion on ice until ready for injection.
Protocol 2: Active EAE Induction
-
Anesthetize the mice (e.g., with isoflurane).
-
Inject 100 µL of the MBP Ac1-9 (4Y)/CFA emulsion subcutaneously at the base of the tail.[1]
-
On the same day (Day 0), administer 200 ng of Pertussis Toxin in 500 µL of sterile PBS via intraperitoneal injection.[1]
-
On Day 2 post-immunization, administer a second intraperitoneal injection of 200 ng of Pertussis Toxin in 500 µL of sterile PBS.[1]
-
Begin daily monitoring of the mice for clinical signs of EAE starting from Day 7 post-immunization. Use a standardized clinical scoring system.
-
Provide supportive care for mice showing clinical signs, such as providing food and water on the cage floor.
Visualizations
Caption: Workflow for active EAE induction using MBP Ac1-9 (4Y).
Caption: Troubleshooting logic for low EAE success rates.
References
- 1. Experimental autoimmune encephalomyelitis in mice expressing the autoantigen MBP1-10 covalently bound to the MHC class II molecule I-Au - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MBP Ac1-9 (4Y) EAE Protocol
Welcome to the technical support center for the Myelin Basic Protein (MBP) Ac1-9 (4Y) Experimental Autoimmune Encephalomyelitis (EAE) protocol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific EAE model.
Troubleshooting Guides
This section addresses common issues encountered during the MBP Ac1-9 (4Y) EAE protocol in a question-and-answer format.
Issue: Low or No Disease Incidence
Q: We immunized our B10.PL mice with MBP Ac1-9 (4Y) but are observing a very low incidence of EAE, or no clinical signs at all. What are the potential causes?
A: Failure to induce EAE is a common issue with several potential root causes. Here is a systematic guide to troubleshooting:
-
Mouse Strain and Genetics:
-
Incorrect Strain: The MBP Ac1-9 peptide is presented by the I-A\u1d58 MHC class II molecule. Therefore, it is critical to use a mouse strain with the H-2\u1d58 haplotype, such as the B10.PL mouse. Using a different strain will likely result in failed EAE induction.
-
Genetic Drift: Even within the correct strain, genetic drift can occur over time. It is advisable to obtain mice from a reputable vendor and periodically verify their genetic background.
-
-
Peptide Quality, Handling, and Storage:
-
Peptide Integrity: The MBP Ac1-9 (4Y) is a synthetic peptide with a tyrosine substitution at position 4 to create a superagonist ligand with high affinity for the MHC molecule. [cite: ] Ensure you are using the correct modified peptide.
-
Improper Storage: Lyophilized peptides should be stored at -20°C or -80°C in a desiccator. [cite: ] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Reconstitution and Freeze-Thaw Cycles: Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile PBS). For long-term storage of the reconstituted peptide, aliquot it into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
-
Immunization Procedure:
-
Emulsion Quality: The water-in-oil emulsion of the peptide in Complete Freund's Adjuvant (CFA) is critical for a robust immune response. An improper emulsion will lead to poor antigen presentation.
-
Preparation: The emulsion should be stable. A common way to test this is to drop a small amount into a beaker of water. A stable emulsion will form a discrete droplet that does not disperse.
-
Ratio: A 1:1 ratio of peptide solution to CFA is typically used.
-
-
CFA Composition: Ensure your CFA contains Mycobacterium tuberculosis (H37Ra strain) at a sufficient concentration (e.g., 4 mg/mL).[1] Some commercial preparations of CFA have lower concentrations, which may not be sufficient.
-
Injection Technique: Subcutaneous injections should be performed carefully. Ensure the full dose is delivered subcutaneously and does not leak out. Common errors include injecting too deeply (intramuscularly) or too shallowly (intradermally).[2][3]
-
-
Pertussis Toxin (PTX) Administration:
-
Dosage and Potency: The dose of PTX is critical and can vary between lots. [cite: ] It is recommended to perform a dose-titration experiment for each new lot of PTX to determine the optimal dose for inducing EAE without causing excessive toxicity. A typical dose is around 200 ng per mouse per injection.[4][5]
-
Timing: PTX is typically administered intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2).[4][5] Deviations from this schedule can impact disease induction.
-
Issue: Inconsistent or Mild Disease Course
Q: We are seeing EAE develop, but the clinical scores are highly variable between mice, or the disease is very mild. How can we improve consistency and severity?
A: Variability in EAE is a known challenge. Here are factors to consider:
-
Animal Health and Husbandry:
-
Stress: Stressed animals are less susceptible to EAE. Minimize stress by acclimating mice to the facility for at least one to two weeks before the experiment, handling them gently, and avoiding loud noises and excessive disturbances.
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Health Status: Ensure all mice are healthy and free of other infections, which can modulate the immune response.
-
-
Immunization and PTX:
-
Consistent Injections: Ensure that the emulsion and PTX are administered consistently to all animals by the same experienced individual if possible.
-
Site of Immunization: The site of immunization can impact disease incidence and severity. Flank immunizations in female B10.PL mice have been shown to result in a higher disease incidence compared to footpad/tail base immunizations.[4]
-
-
Gender Differences:
-
Susceptibility: Male mice may show a higher susceptibility to EAE induced by MBP Ac1-9 in some contexts. [cite: ] Be aware of potential gender differences and analyze data for males and females separately if both are used.
-
Frequently Asked Questions (FAQs)
Q: What is the expected disease course for MBP Ac1-9 (4Y) EAE in B10.PL mice?
A: The MBP Ac1-9 (4Y) EAE model in B10.PL mice typically induces a monophasic disease course, characterized by an acute phase of paralysis followed by a period of remission without relapse.
Q: What are the typical clinical scores and timeline for this model?
A: The onset of clinical signs usually occurs between 10 and 17 days post-immunization. The peak of the disease is typically reached a few days after onset.
| Parameter | Typical Range |
| Day of Onset | 10 - 17 days |
| Peak Severity (Max Score) | 2.5 - 4.0 |
| Disease Incidence | 80% - 100% |
EAE Clinical Scoring Scale (0-5):
| Score | Clinical Signs |
| 0 | No clinical signs of disease. |
| 1 | Limp tail. |
| 2 | Hind limb weakness (wobbly gait). |
| 3 | Complete hind limb paralysis. |
| 4 | Complete hind limb and partial forelimb paralysis. |
| 5 | Moribund or dead. |
Half-point scores (e.g., 1.5, 2.5) can be used for intermediate signs.
Experimental Protocols
Detailed Methodology for MBP Ac1-9 (4Y) EAE Induction in B10.PL Mice
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTX)
-
B10.PL mice (female, 8-12 weeks old)
-
Sterile syringes and needles
Procedure:
-
Peptide Reconstitution:
-
Allow the lyophilized MBP Ac1-9 (4Y) peptide to equilibrate to room temperature in a desiccator.
-
Reconstitute the peptide in sterile DPBS to a final concentration of 2 mg/mL.
-
If not used immediately, aliquot and store at -20°C or -80°C.
-
-
Emulsion Preparation:
-
In a sterile glass tube, combine the 2 mg/mL peptide solution and the CFA (with 4 mg/mL M. tuberculosis) in a 1:1 ratio.
-
Emulsify the mixture by sonication or by repeatedly drawing it up and expelling it through a glass syringe with a blunt-end needle until a thick, stable white emulsion is formed.
-
Test the stability of the emulsion by dropping a small amount into cold water. It should form a single, stable droplet.
-
-
Immunization (Day 0):
-
Anesthetize the B10.PL mice.
-
Inject each mouse subcutaneously with a total of 100 µL of the emulsion (containing 100 µg of the peptide). This is typically administered in two 50 µL injections in the flanks.[4]
-
-
Pertussis Toxin Administration:
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Score each mouse based on the 0-5 clinical scoring scale provided in the table above.
-
Continue daily scoring for the duration of the experiment (typically 21-28 days).
-
Visualizations
Caption: Workflow for MBP Ac1-9 (4Y) EAE induction.
Caption: Logical flow for troubleshooting failed EAE induction.
References
- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opatoday.com [opatoday.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Impact of mouse strain on MBP Ac1-9 (4Y) EAE susceptibility.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the myelin basic protein (MBP) peptide Ac1-9 (4Y) to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice.
Frequently Asked Questions (FAQs)
Q1: Which mouse strain is most susceptible to EAE induction with MBP Ac1-9 (4Y)?
A1: While direct comparative studies using the MBP Ac1-9 (4Y) peptide are limited, based on extensive research with the closely related MBP Ac1-9 and Ac1-11 peptides, SJL/J mice are generally considered highly susceptible to MBP-induced EAE.[1] They typically develop a relapsing-remitting disease course. C57BL/6 mice are considered more resistant to EAE induction with MBP and its peptides, often developing a milder, chronic disease.[2] However, successful EAE induction in C57BL/6 mice with MBP has been reported.[3]
Q2: What is the expected disease course in SJL/J and C57BL/6 mice immunized with an MBP peptide?
A2: In SJL/J mice, immunization with MBP peptides typically induces a relapsing-remitting EAE course .[1] In contrast, C57BL/6 mice, when they do develop EAE with myelin peptides, tend to exhibit a chronic-progressive disease course .[1]
Q3: Can MBP Ac1-9 (4Y) be used for purposes other than EAE induction?
A3: Yes, the modified peptide MBP Ac1-9 (4Y) has been used in studies to suppress EAE induced by the native MBP Ac1-9 peptide, suggesting its potential role in tolerance induction.[4]
Q4: What is the role of Pertussis Toxin (PTX) in MBP Ac1-9 (4Y) EAE induction?
A4: Pertussis toxin is crucial for inducing severe and reliable EAE with MBP and its peptides in both SJL/J and C57BL/6 mice.[1] It is thought to act as an adjuvant and facilitate the entry of pathogenic T cells into the central nervous system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low EAE Incidence or No Disease | 1. Mouse Strain: C57BL/6 mice are relatively resistant to MBP-induced EAE. 2. Improper Emulsion: The antigen/CFA emulsion may be unstable. 3. Suboptimal PTX Administration: Incorrect dosage or timing of PTX injections. 4. Peptide Quality: The MBP Ac1-9 (4Y) peptide may be of poor quality or degraded. 5. Mouse Age and Gender: Age and sex can influence EAE susceptibility. | 1. Consider using the more susceptible SJL/J strain. 2. Ensure the emulsion is stable (a drop on water should not disperse). Use a high-speed homogenizer for preparation. 3. Administer PTX intraperitoneally on the day of immunization and again 48 hours later.[1] 4. Use a reputable supplier for the peptide and handle it according to the manufacturer's instructions. 5. Use female mice between 8-12 weeks of age for optimal susceptibility. |
| Mild Disease Severity | 1. Insufficient Antigen Dose: The amount of MBP Ac1-9 (4Y) may be too low. 2. Low Concentration of M. tuberculosis in CFA: Inadequate adjuvant strength. | 1. Titrate the peptide dose. A typical starting dose for MBP peptides is 100-200 µg per mouse. 2. Ensure the CFA contains an adequate concentration of heat-killed Mycobacterium tuberculosis (e.g., 4 mg/mL). |
| Atypical Disease Course | 1. Genetic Drift in Mouse Colony: Substrains of mice can exhibit different disease phenotypes.[5][6] 2. Environmental Stressors: Stress can modulate the immune response and alter the disease course. | 1. Obtain mice from a reputable vendor and maintain a consistent breeding program. 2. Minimize animal stress through proper handling and housing conditions. |
Data Presentation
Table 1: Comparative Susceptibility of Mouse Strains to MBP-Peptide Induced EAE (General)
| Mouse Strain | Typical EAE Course with MBP Peptides | Reported Susceptibility | Key Considerations |
| SJL/J | Relapsing-Remitting | High | The standard model for relapsing-remitting MS. |
| C57BL/6 | Chronic-Progressive | Low to Moderate | Considered resistant to MBP-induced EAE, but disease can be induced. Often used for studying chronic MS due to the availability of transgenic models.[1][3] |
| B10.PL | Monophasic | High | Highly susceptible to EAE induced by MBP Ac1-9.[7] |
Experimental Protocols
Active EAE Induction with MBP Ac1-9 (4Y) in SJL/J Mice (Recommended Protocol)
This protocol is adapted from standard procedures for MBP-induced EAE in susceptible mouse strains.
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
8-12 week old female SJL/J mice
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MBP Ac1-9 (4Y) in sterile PBS to a final concentration of 2 mg/mL.
-
In a sterile glass tube, mix an equal volume of the peptide solution with CFA.
-
Emulsify the mixture using a high-speed homogenizer or by repeated passage through a syringe with a small-gauge needle until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice with isoflurane.
-
Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank. This delivers a total of 100 µg of peptide per mouse.
-
On the same day, inject 200 ng of PTX in 100 µL of PBS intraperitoneally.
-
-
Second PTX Injection (Day 2):
-
Administer a second intraperitoneal injection of 200 ng of PTX in 100 µL of PBS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard EAE scoring scale (see Table 2).
-
Table 2: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Substrain Differences Reveal Novel Disease-Modifying Gene Candidates That Alter the Clinical Course of a Rodent Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences of the 6N and 6J Substrains of C57BL/6 Mice in the Development of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A public T cell clonotype within a heterogeneous autoreactive repertoire is dominant in driving EAE - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring stability of MBP Ac1-9 (4Y) in solution for experiments.
Welcome to the technical support center for MBP Ac1-9 (4Y). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this peptide in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is MBP Ac1-9 (4Y) and what is its primary application?
MBP Ac1-9 (4Y) is a synthetic peptide corresponding to the N-terminal acetylated fragment of murine Myelin Basic Protein (MBP), with a substitution of tyrosine (Y) for lysine (B10760008) (K) at position 4. This substitution significantly increases its binding affinity to the MHC class II molecule I-Au.[1] Its primary application is in the study of autoimmune diseases, particularly as an immunogenic peptide to induce Experimental Autoimmune Encephalomyelitis (EAE), a mouse model of multiple sclerosis.[2]
Q2: How should I store the lyophilized MBP Ac1-9 (4Y) peptide?
For long-term storage, the lyophilized peptide should be stored at -20°C or colder in a desiccator to protect it from moisture.[1]
Q3: What is the best way to reconstitute the lyophilized peptide?
It is recommended to reconstitute the peptide immediately before use. The choice of solvent will depend on the experimental application. For cell culture assays, sterile phosphate-buffered saline (PBS) or the appropriate cell culture medium is suitable. For in vivo studies, sterile PBS is commonly used. To ensure complete dissolution and prevent aggregation, it is advisable to bring the vial to room temperature before opening, add the solvent, and gently vortex or sonicate the solution.
Q4: Can I store the reconstituted MBP Ac1-9 (4Y) peptide in solution?
While not ideal, if storage in solution is necessary, it is recommended to prepare aliquots to avoid multiple freeze-thaw cycles and store them at -20°C for a short period. The stability of peptides in solution is limited. For optimal results, fresh solutions are always recommended.
Q5: What concentration of MBP Ac1-9 (4Y) should I use in my experiments?
The optimal concentration will vary depending on the specific application. Based on published literature, the following concentrations can be used as a starting point:
-
T-cell stimulation assays: 10 µg/mL[3]
-
MHC binding assays: 200 µM[4]
-
In vivo EAE induction: Typically, a total of 100-200 µg of the peptide is emulsified in Complete Freund's Adjuvant (CFA) per mouse for immunization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve/Solution is cloudy | The peptide may be aggregating. This can be influenced by the solvent, pH, or concentration. The hydrophobic nature of the tyrosine at position 4 can contribute to aggregation at high concentrations. | - Bring the peptide vial to room temperature before adding solvent.- Use a small amount of a solvent like DMSO to initially dissolve the peptide, then slowly add the aqueous buffer while vortexing.- Gentle sonication can help to break up aggregates.- Ensure the pH of the buffer is neutral to slightly acidic. |
| Inconsistent experimental results | This could be due to instability of the peptide in solution, leading to a decrease in active concentration over time. Multiple freeze-thaw cycles of a stock solution can also degrade the peptide. | - Always prepare fresh solutions of the peptide for each experiment.- If a stock solution must be used, ensure it is properly aliquoted to minimize freeze-thaw cycles.- Verify the accuracy of your peptide concentration determination. |
| Low or no biological activity (e.g., poor T-cell stimulation) | The peptide may have degraded, or the experimental conditions may not be optimal. The peptide may have adsorbed to the surface of plastic tubes or plates. | - Use freshly prepared peptide solutions.- Ensure that the antigen-presenting cells (APCs) are viable and functional.- Optimize the peptide concentration for your specific assay.- Consider using low-protein-binding microplates and pipette tips. |
| Precipitation of the peptide during storage or use | The peptide concentration may be too high for the chosen solvent, or the storage conditions may be inadequate. Changes in temperature or pH can also cause precipitation. | - Prepare solutions at a concentration known to be soluble in your chosen buffer.- If storing in solution, filter-sterilize the solution and store at 4°C for very short-term use or -20°C in aliquots.- Avoid repeated temperature fluctuations. |
Experimental Protocols
Reconstitution of Lyophilized MBP Ac1-9 (4Y)
-
Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Add the desired volume of sterile solvent (e.g., PBS or cell culture medium) to the vial to achieve the desired stock concentration.
-
Gently vortex the vial to mix. If the peptide is not fully dissolved, a brief sonication (10-20 seconds) in a water bath sonicator can be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
-
For immediate use, dilute the stock solution to the final working concentration in the appropriate buffer or medium.
In Vivo EAE Induction
-
Preparation of Emulsion:
-
Reconstitute MBP Ac1-9 (4Y) in sterile PBS to a concentration of 2 mg/mL.
-
In a sterile glass tube, mix an equal volume of the peptide solution with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL).
-
Emulsify the mixture by repeatedly drawing it into and expelling it from a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization:
-
Inject 100 µL of the emulsion (containing 100 µg of peptide) subcutaneously into the flank of each mouse.
-
Administer pertussis toxin (typically 200 ng) intraperitoneally on the day of immunization and again 48 hours later to facilitate the entry of immune cells into the central nervous system.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization.
-
In Vitro T-Cell Proliferation Assay
-
Cell Preparation:
-
Isolate splenocytes or lymph node cells from immunized mice.
-
Prepare a single-cell suspension at a concentration of 2 x 106 cells/mL in complete RPMI-1640 medium.
-
-
Assay Setup:
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare a stock solution of MBP Ac1-9 (4Y) in complete RPMI-1640 medium.
-
Add 100 µL of the peptide solution at various concentrations (e.g., a final concentration of 10 µg/mL) to the wells in triplicate.
-
Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Pulse the cells with 1 µCi of [3H]-thymidine per well for the final 18-24 hours of incubation.
-
Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a scintillation counter.
-
Data Presentation
Table 1: Successfully Implemented Experimental Conditions for MBP Ac1-9 (4Y)
| Parameter | In Vivo EAE Induction | In Vitro T-Cell Proliferation | MHC Class II Binding Assay |
| Solvent | Sterile PBS | Complete RPMI-1640 | Assay-specific buffer |
| Concentration | 100 µg per mouse in 100 µL emulsion | 10 µg/mL | 200 µM |
| Preparation | Freshly prepared emulsion with CFA | Freshly diluted in medium | Freshly prepared solution |
| Storage of Solution | Not recommended; use immediately after preparation. | Not recommended; use immediately. | Not recommended; use immediately. |
| Reference | [3] | [3] | [4] |
Visualizations
Caption: Workflow for the induction of Experimental Autoimmune Encephalomyelitis (EAE) using MBP Ac1-9 (4Y).
Caption: Workflow for an in vitro T-cell proliferation assay using MBP Ac1-9 (4Y).
Caption: Simplified signaling pathway of MBP Ac1-9 (4Y) presentation and T-cell recognition.
References
- 1. MBP Ac1-9 (4Y) | CRB1000255 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antigenic strength controls the generation of antigen-specific IL-10-secreting T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence That the Autoimmune Antigen Myelin Basic Protein (MBP) Ac1-9 Binds Towards One End of the Major Histocompatibility Complex (MHC) Cleft - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pertussis Toxin Dose for EAE Development
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pertussis toxin (PTX) dosage for optimal Experimental Autoimmune Encephalomyelitis (EAE) development. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during EAE experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of pertussis toxin in EAE induction?
A1: Pertussis toxin is a crucial co-adjuvant required for inducing EAE in many mouse models, particularly when using myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptides like MOG₃₅₋₅₅ in C57BL/6 mice or myelin basic protein (MBP) in SJL mice.[1][2] Its primary roles are to enhance the autoimmune response and facilitate the entry of pathogenic T cells into the central nervous system (CNS).[3][4] PTX is thought to increase the permeability of the blood-brain barrier, although recent studies suggest it may also work by upregulating cerebrovascular adhesion molecules.[5] Additionally, PTX can induce IL-1β secretion by myeloid cells, which is important for priming auto-reactive Th1 and Th17 cells.[1][6]
Q2: How does the dose of pertussis toxin affect EAE severity?
A2: The dosage of pertussis toxin directly influences the severity of EAE in a dose-dependent manner.[7][8] Higher doses of PTX generally lead to a higher incidence of EAE, earlier onset of symptoms, and more severe clinical scores.[3] Conversely, lower doses can reduce disease severity or result in a milder form of EAE.[3] It is a critical variable that researchers can adjust to control the intensity of the disease model, compensating for other experimental variables.[3]
Q3: Can I induce EAE without pertussis toxin?
A3: While PTX is required for reliable EAE induction in many common models (e.g., MOG₃₅₋₅₅ in C57BL/6 mice), some protocols can induce a milder form of the disease without it.[2][9] EAE induced without PTX typically has a more delayed onset and less severe symptoms.[9] This approach may be advantageous for studying the role of G protein-coupled receptors (GPCRs) in EAE, as PTX can interfere with GPCR signaling.[9]
Q4: How long is reconstituted pertussis toxin stable?
A4: Reconstituted pertussis toxin can be stored at 4°C for several weeks to months.[10] For longer-term storage, it is recommended to aliquot the reconstituted PTX and store it at -80°C, where it can be stable for many months.[10] It is generally advised to make fresh dilutions for injection into mice for each experiment.[10]
Troubleshooting Guide
Problem: I am not observing any clinical signs of EAE in my mice after immunization.
-
Possible Cause 1: Incorrect Pertussis Toxin Dosage.
-
Solution: The potency of PTX can vary between batches, which can lead to inconsistent EAE induction.[7][8] It is crucial to use a dose that is optimized for the specific batch of PTX and the mouse strain being used. Consider performing a pilot study with a range of PTX doses to determine the optimal concentration for your experimental setup.[11]
-
-
Possible Cause 2: Improper Injection Technique.
-
Solution: Subcutaneous injection of the MOG/CFA emulsion is a critical step. Ensure the emulsion is properly prepared and administered to the correct subcutaneous space to allow for proper antigen presentation.[12] Intraperitoneal injection of PTX should also be performed carefully.
-
-
Possible Cause 3: Mouse Strain and Age.
-
Solution: Different mouse strains and even mice from different vendors can have varying susceptibility to EAE.[13] The age of the mice is also a factor, with older mice sometimes developing more severe disease.[14] Ensure you are using the appropriate mouse strain and age for your chosen EAE model. For C57BL/6 mice, an age of 9 to 13 weeks is often recommended.[3]
-
Problem: The severity of EAE is highly variable between my experimental groups.
-
Possible Cause 1: Inconsistent Pertussis Toxin Preparation.
-
Solution: To ensure uniform EAE development, it is important to pool the prepared PTX solution for all mice in the experiment into a single tube before administration.[3] This minimizes variability in the dose each mouse receives.
-
-
Possible Cause 2: Stress.
Problem: Mice are developing skin ulcers at the injection site.
-
Solution: Skin ulcers can occur at the site of the MOG/CFA emulsion injection in a percentage of mice.[12] This is generally not a cause for concern and does not typically correlate with EAE development.[12] The ulcers usually heal on their own within a few days. If you are concerned, you can consult with a veterinarian; an antibiotic ointment may be applied.[12]
Quantitative Data Summary
Table 1: Recommended Pertussis Toxin Dosages for EAE Induction in C57BL/6 Mice
| Desired EAE Severity | Pertussis Toxin Dose per Mouse (Intraperitoneal) | Administration Schedule | Expected Outcome |
| Mild | 100 ng | Day 0 and Day 2 post-immunization | Delayed onset (around 12-14 days), lower maximum clinical score.[11] |
| Moderate | 200 ng | Day 0 and Day 2 post-immunization | Onset around 9-14 days, mean maximum score of 2-3.[2][4] |
| Severe | 400-600 ng | Day 0 and Day 2 post-immunization | Earlier onset, higher maximum clinical score (can be >3).[11][15] |
Note: These are starting recommendations. The optimal dose can vary depending on the PTX batch potency, mouse supplier, and specific laboratory conditions. A pilot study is recommended to determine the optimal dose.
Table 2: Typical EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | Normal mouse; no overt signs of disease.[2][15] |
| 0.5 | Tip of tail is limp. |
| 1 | Limp tail or hind limb weakness, but not both.[2] |
| 1.5 | Limp tail and weakness in hind limbs. |
| 2 | Limp tail and hind limb weakness.[2] |
| 2.5 | Limp tail and partial paralysis of hind limbs. |
| 3 | Partial hind limb paralysis.[2] |
| 3.5 | Complete hind limb paralysis and weakness in one forelimb. |
| 4 | Complete hind limb paralysis.[2] |
| 5 | Moribund state; death.[2][15] |
Note: "In-between" scores (e.g., 0.5, 1.5, 2.5, 3.5) are often used to more accurately describe the clinical picture when a mouse's symptoms fall between two defined scores.[15]
Experimental Protocols
Protocol 1: EAE Induction in C57BL/6 Mice with MOG₃₅₋₅₅
Materials:
-
MOG₃₅₋₅₅ peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Female C57BL/6 mice (9-13 weeks old)
Procedure:
-
Preparation of MOG₃₅₋₅₅/CFA Emulsion:
-
On Day 0, prepare an emulsion of MOG₃₅₋₅₅ in CFA. The final concentration of MOG₃₅₋₅₅ is typically 1-2 mg/mL.
-
Emulsify by drawing the mixture into and out of a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization:
-
Inject each mouse subcutaneously at two sites on the back with 0.1 mL of the MOG₃₅₋₅₅/CFA emulsion per site (total of 0.2 mL per mouse).[16]
-
-
Pertussis Toxin Administration:
-
Monitoring:
Visualizations
Caption: Workflow for EAE induction in mice.
Caption: Simplified signaling pathway of Pertussis Toxin in EAE.
References
- 1. Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. Repetitive Pertussis Toxin Promotes Development of Regulatory T Cells and Prevents Central Nervous System Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mild Disease Course of Experimental Autoimmune Encephalomyelitis without Pertussis Toxin: Brain Transcriptome Analysis Reveals Similar Signaling to Active Lesions in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
- 16. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MOG35-55 and MBP Ac1-9 (4Y) in Experimental Autoimmune Encephalomyelitis (EAE) Research
For researchers, scientists, and drug development professionals, understanding the tools to model multiple sclerosis (MS) is paramount. Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS, and the choice of encephalitogenic peptide is critical in shaping the disease phenotype and immunological response. This guide provides a detailed comparison of two key peptides in EAE research: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) and the altered peptide ligand Myelin Basic Protein Ac1-9 (4Y) (MBP Ac1-9 (4Y)).
While MOG35-55 is a cornerstone for inducing EAE, particularly in the C57BL/6 mouse strain, MBP Ac1-9 (4Y) serves a distinct but equally important role as a high-affinity altered peptide ligand for studying T-cell receptor (TCR) interactions and inducing antigen-specific tolerance. This guide will delve into their respective applications, experimental protocols, and the immunological mechanisms they trigger.
Performance and Application in EAE
MOG35-55 is a potent encephalitogenic peptide used to induce a chronic, non-relapsing form of EAE in C57BL/6 mice, making it a valuable tool for studying the mechanisms of CNS inflammation, demyelination, and axonal damage.[1][2] In contrast, MBP Ac1-9 (4Y) is a synthetic peptide derived from MBP with a tyrosine substitution at position 4.[3][4] This modification significantly enhances its binding affinity to the MHC class II molecule I-Au.[3][4] Consequently, MBP Ac1-9 (4Y) is primarily utilized to investigate the intricacies of T-cell activation and to induce immunological tolerance, rather than to initiate EAE.[5][6]
| Feature | MOG35-55 | MBP Ac1-9 (4Y) |
| Primary Use in EAE | Disease Induction | Immunological Modulation / Tolerance Induction |
| Typical Mouse Strain | C57BL/6 | Various, often for mechanistic studies |
| Disease Course | Chronic, non-relapsing paralysis | Not typically used for disease induction |
| Key Advantage | Robust and reproducible EAE induction | High-affinity binding to MHC-II for TCR studies |
Experimental Protocols
MOG35-55 Induced EAE Protocol (C57BL/6 Mice)
This protocol is a standard method for inducing active EAE in C57BL/6 mice.
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/ml of MOG35-55 in PBS, emulsified with an equal volume of CFA containing 4 mg/ml of M. tuberculosis.
-
Immunization (Day 0): Anesthetize the mice and administer a total of 0.2 ml of the MOG35-55/CFA emulsion subcutaneously, typically distributed over two sites on the flank.
-
Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization (Day 0), inject 100-200 ng of PTX intraperitoneally (i.p.). Repeat the PTX injection on Day 2.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system (see table below).
Typical EAE Clinical Scoring:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or waddling gait |
| 3 | Complete hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
MBP Ac1-9 (4Y) in Immunological Studies
As MBP Ac1-9 (4Y) is not typically used for EAE induction, a standardized induction protocol is not available. Instead, it is employed in various experimental setups to study T-cell responses. For example, it can be used in vitro to stimulate MBP-specific T-cell hybridomas or in vivo to induce tolerance. In tolerance induction protocols, the peptide is often administered intravenously or intranasally prior to immunization with an encephalitogenic MBP peptide.
Immunological Mechanisms and Signaling Pathways
MOG35-55
Induction of EAE with MOG35-55 elicits a robust T-cell mediated immune response. The key immunological features include:
-
T-Cell Polarization: MOG35-55 immunization primarily activates CD4+ T helper cells, leading to their differentiation into pro-inflammatory Th1 and Th17 subsets.[7]
-
Cytokine Production: Th1 cells produce interferon-gamma (IFN-γ), while Th17 cells secrete interleukin-17 (IL-17), both of which are critical for the development of CNS inflammation.
-
B-Cell Involvement: While primarily a T-cell driven model, MOG35-55 induced EAE can also involve B-cells, although their role is less pronounced compared to models using larger MOG proteins.[8]
The signaling pathways central to MOG35-55 induced EAE pathogenesis are the IL-23/IL-17 axis and the downstream JAK/STAT signaling cascade. IL-23 promotes the expansion and maintenance of Th17 cells, which in turn produce IL-17, a key cytokine driving inflammation in the CNS.
MBP Ac1-9 (4Y)
The immunological impact of MBP Ac1-9 (4Y) is primarily understood through its interaction with the TCR and its ability to modulate T-cell responses.
-
High-Affinity TCR Engagement: The tyrosine substitution at position 4 enhances the binding of the peptide to the I-Au MHC class II molecule, leading to a more stable peptide-MHC complex.[3][4] This results in a potent stimulation of MBP Ac1-9-specific T-cells.
-
Altered T-Cell Signaling: As an altered peptide ligand, MBP Ac1-9 (4Y) can induce a range of T-cell responses, from full activation to partial activation or anergy, depending on the specific T-cell clone and experimental conditions. This makes it a valuable tool for dissecting the signals required for different T-cell outcomes.
-
Tolerance Induction: Administration of MBP Ac1-9 (4Y) can lead to the induction of regulatory T-cells (Tregs) or anergy in pathogenic T-cells, thereby suppressing EAE induced by the native MBP peptide.
The signaling pathways engaged by MBP Ac1-9 (4Y) are centered on the TCR signaling complex. The stability of the peptide-MHC interaction influences the duration and strength of TCR signaling, which in turn dictates the downstream activation of pathways such as the ZAP-70, LAT, and PLC-γ cascades, ultimately determining the functional outcome for the T-cell.
Summary of Experimental Data
| Parameter | MOG35-55 Induced EAE | MBP Ac1-9 (4Y) Studies |
| Typical Disease Onset | 9-14 days post-immunization | N/A |
| Peak Disease Score | 3.0 - 4.0 | N/A |
| Histopathology | Perivascular inflammatory infiltrates, demyelination, and axonal damage in the spinal cord and brain.[1] | Used to study T-cell infiltration and regulation in the CNS. |
| Dominant T-Cell Response | Th1 and Th17 | Can activate or tolerize MBP-specific T-cells. |
| Key Cytokines | IFN-γ, IL-17, TNF-α, GM-CSF | Can induce regulatory cytokines like IL-10 or TGF-β in tolerance models. |
Conclusion
MOG35-55 and MBP Ac1-9 (4Y) represent two distinct but complementary tools in the study of EAE and multiple sclerosis. MOG35-55 is the workhorse for inducing a chronic EAE model, allowing for the investigation of disease pathogenesis and the evaluation of potential therapeutics. MBP Ac1-9 (4Y), with its enhanced MHC binding affinity, provides a refined instrument for dissecting the molecular and cellular intricacies of T-cell recognition and for exploring strategies of antigen-specific immunotherapy. The choice between these peptides depends on the specific research question, with MOG35-55 being the standard for disease modeling and MBP Ac1-9 (4Y) offering unique advantages for mechanistic and translational studies focused on T-cell immunology.
References
- 1. MP4- and MOG:35–55-induced EAE in C57BL/6 mice differentially targets brain, spinal cord and cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Aza-MBP Altered Peptide Ligand for the Treatment of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Aza-MBP Altered Peptide Ligand for the Treatment of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 8. bnac.net [bnac.net]
A Comparative Guide to the Efficacy of MBP Ac1-9 (4Y) Versus Native MBP Ac1-9 in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the modified myelin basic protein (MBP) peptide, Ac1-9 (4Y), and its native counterpart, MBP Ac1-9, in the context of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis. This comparison is supported by experimental data on their biochemical interactions and outlines the methodologies for their study.
Executive Summary
Data Presentation: Biochemical and Clinical Parameters
The following tables summarize the key quantitative data and qualitative effects of native MBP Ac1-9 and its 4Y variant.
Table 1: Comparative Binding Affinity to I-Au MHC Class II
| Peptide | Amino Acid Sequence (Ac1-9) | Dissociation Half-Time from I-Au | Reference |
| Native MBP Ac1-9 (4K) | Ac-ASQKRPSQR | 15 minutes | [1] |
| MBP Ac1-9 (4Y) | Ac-ASQYRPSQR | 3,222 minutes | [1] |
Table 2: Observed and Potential Efficacy in EAE
| Feature | Native MBP Ac1-9 | MBP Ac1-9 (4Y) |
| Role in EAE | Encephalitogenic; used to induce EAE.[1] | Can be used to study autoimmune diseases.[2] Potentially therapeutic as an altered peptide ligand. |
| Mechanism of Action | Forms a complex with I-Au to activate specific T-cell receptors (TCRs), leading to a pro-inflammatory T-cell response.[2] | Forms a highly stable complex with I-Au, which can lead to altered T-cell signaling and potential immune deviation or anergy.[1][2] |
| Reported In Vivo Effects | Induces clinical signs of EAE, including tail limpness, and hind limb paralysis.[3] | Orally administered MBP Ac1-11(4Y) has been shown to protect male mice from EAE.[4] |
Experimental Protocols
Active Induction of EAE with Myelin Peptides
This protocol describes the standard method for inducing EAE in mice, which can be adapted for both native MBP Ac1-9 and MBP Ac1-9 (4Y) to assess their encephalitogenicity or for therapeutic studies where EAE is induced with the native peptide and treated with the APL.
Materials:
-
Myelin Peptide (Native MBP Ac1-9 or MBP Ac1-9 (4Y))
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Susceptible mouse strain (e.g., B10.PL)
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of the myelin peptide in CFA. A common concentration is 1-2 mg/mL of the peptide in PBS, which is then emulsified with an equal volume of CFA.
-
Immunization: Subcutaneously inject 100-200 µL of the emulsion over two sites on the flank of each mouse.[5][6]
-
Pertussis Toxin Administration: On the day of immunization (day 0) and again 48 hours later (day 2), administer an intraperitoneal injection of PTX (typically 100-200 ng per mouse) diluted in PBS.[5][6]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Use a standardized scoring system:[3][7]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
MHC Class II Binding Assay
This assay is used to determine the binding affinity and stability of peptides to MHC class II molecules.
Materials:
-
Fluorescently labeled peptides (e.g., with fluorescein)
-
Purified, soluble I-Au MHC II protein
-
Incubation buffer
-
Size-exclusion chromatography columns (e.g., Sephadex G50)
Procedure:
-
Incubation: Incubate an excess of the fluorescently labeled peptide with the purified I-Au MHC II protein overnight at 37°C to allow for complex formation.[1]
-
Removal of Unbound Peptide: Separate the peptide-MHC complexes from the unbound peptide using a size-exclusion spin column.[1]
-
Measurement of Dissociation: The dissociation of the peptide from the MHC molecule is then measured over time to determine the half-life of the complex.[1]
Visualizations
Caption: Comparative signaling pathways of native MBP Ac1-9 and MBP Ac1-9 (4Y).
Caption: Experimental workflow for EAE induction and clinical assessment.
References
- 1. A Novel Aza-MBP Altered Peptide Ligand for the Treatment of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
T Cell Receptor Usage in Response to MBP Ac1-9 (4Y) Stimulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of T cell receptor (TCR) usage in response to stimulation with the altered peptide ligand Ac1-9 (4Y) of Myelin Basic Protein (MBP). It is designed to offer insights into the immunodominance and TCR repertoire selection driven by this potent T cell agonist, which is frequently used in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.
Comparison of T Cell Responses: MBP Ac1-9 vs. MBP Ac1-9 (4Y)
The native MBP Ac1-9 peptide is an immunodominant epitope in the B10.PL mouse model of EAE. The Ac1-9 (4Y) analog, where the native lysine (B10760008) at position 4 is substituted with tyrosine, exhibits enhanced binding affinity to the I-Au MHC class II molecule. This substitution significantly alters the T cell response.
Below is a representative table illustrating the expected differences in T cell responses. Note: The data presented here is illustrative and intended to highlight the anticipated immunological outcomes.
| Parameter | MBP Ac1-9 Stimulation | MBP Ac1-9 (4Y) Stimulation |
| TCR Vβ Usage | Predominantly Vβ8.2, with minor populations of other Vβ families. | Strong enrichment and expansion of Vβ8.2+ T cells. Potentially a more restricted repertoire. |
| T Cell Proliferation | Moderate | High |
| Cytokine Production (e.g., IFN-γ, IL-17) | Moderate | High |
| Antigen Concentration for Optimal Response | Higher concentration required | Lower concentration required |
Experimental Protocols
T Cell Stimulation and Proliferation Assay
This protocol outlines the steps for in vitro stimulation of murine T cells with MBP Ac1-9 peptides and subsequent measurement of proliferation.
-
Cell Preparation: Isolate splenocytes from MBP Ac1-9 immunized B10.PL mice. Create a single-cell suspension and wash with RPMI 1640 medium.
-
Cell Culture: Resuspend splenocytes in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Antigen Stimulation: Plate 2 x 105 cells per well in a 96-well plate. Add MBP Ac1-9 or MBP Ac1-9 (4Y) peptide to final concentrations ranging from 0.1 to 50 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assay: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a liquid scintillation counter. Proliferation is expressed as counts per minute (CPM).
Flow Cytometry for TCR Vβ Repertoire Analysis
This protocol describes the staining of T cells for flow cytometric analysis of TCR Vβ expression.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from peptide-stimulated or control mice.
-
Surface Staining: Resuspend 1 x 106 cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Add a cocktail of fluorescently-labeled monoclonal antibodies against CD4, and a panel of antibodies specific for different TCR Vβ families (e.g., Vβ2, Vβ4, Vβ6, Vβ8.1/8.2, Vβ13, etc.).
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation (Optional): Resuspend the cells in a fixation buffer (e.g., 1% paraformaldehyde in PBS) if not analyzing immediately.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the CD4+ T cell population and analyze the percentage of cells expressing each TCR Vβ family.
Visualizations
Experimental Workflow for TCR Vβ Analysis
Caption: Workflow for analyzing TCR Vβ usage in response to MBP Ac1-9 (4Y).
TCR Signaling Pathway
Caption: Simplified TCR signaling cascade upon MBP Ac1-9 (4Y) engagement.
A Comparative Guide to Cytokine Profiles in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytokine profiles in Experimental Autoimmune Encephalomyelitis (EAE) induced by the modified myelin basic protein peptide Ac1-9 (4Y), alongside two other commonly used EAE models: myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 and proteolipid protein (PLP)139-151. Understanding the distinct immunological signatures of these models is crucial for the development and evaluation of novel therapeutic strategies for Multiple Sclerosis (MS), for which EAE is a widely used animal model.[1]
Comparison of Cytokine Profiles in EAE Models
The choice of antigen for EAE induction significantly influences the resulting immune response and disease course, making a comparative understanding of their cytokine profiles essential for selecting the appropriate model for specific research questions. The following table summarizes the typical cytokine profiles observed in the central nervous system (CNS) and periphery of mice with EAE induced by MBP Ac1-9 (4Y), MOG35-55, and PLP139-151.
| Cytokine | MBP Ac1-9 (4Y) in SJL/J mice | MOG35-55 in C57BL/6 mice | PLP139-151 in SJL/J mice |
| Predominant T Helper Cell Lineage | Th1/Th17 | Th1/Th17 | Th1/Th17 |
| IFN-γ | Elevated | Highly Elevated | Elevated |
| IL-17A | Elevated | Highly Elevated | Elevated |
| IL-4 | Low to moderate | Low | Low |
| IL-10 | Low during peak disease, increases during recovery | Low | Low during peak disease, may increase during remission |
| TNF-α | Elevated | Elevated | Elevated |
| IL-6 | Elevated | Elevated | Elevated |
| GM-CSF | Elevated | Elevated | Elevated |
Note: The cytokine levels are presented as a general trend. Absolute concentrations can vary depending on the specific experimental conditions, including the mouse strain, disease severity, and the timing of sample collection.
Experimental Protocols
Detailed methodologies for the induction of EAE and subsequent cytokine analysis are provided below.
Induction of EAE with MBP Ac1-9 (4Y)
This protocol is adapted for the induction of EAE in susceptible mouse strains such as SJL/J.
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PT)
-
Phosphate-buffered saline (PBS)
-
Female SJL/J mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MBP Ac1-9 (4Y) in CFA. A common concentration is 1-2 mg/mL of the peptide in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
-
Immunization: Anesthetize the mice and inject 100-200 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
Pertussis Toxin Administration: On the day of immunization and 48 hours later, administer 100-200 ng of pertussis toxin intraperitoneally.
-
Monitoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7 post-immunization. Score the disease severity on a scale of 0 to 5.
Cytokine Profile Analysis
Sample Collection:
-
At the peak of the disease or at predetermined time points, euthanize the mice.
-
Collect spleens for analysis of the peripheral immune response.
-
Perfuse the mice with cold PBS to remove peripheral blood from the CNS before collecting the brain and spinal cord.
Analysis of Peripheral Cytokine Response:
-
Prepare single-cell suspensions from the spleens.
-
Culture splenocytes at a density of 2 x 106 cells/mL.
-
Restimulate the cells with MBP Ac1-9 (4Y) peptide (e.g., at 10 µg/mL) for 48-72 hours.
-
Collect the culture supernatants and analyze cytokine levels using ELISA or a multiplex bead array.
Analysis of CNS Cytokine Profile:
-
Homogenize the brain and spinal cord tissue.
-
Extract total RNA for analysis of cytokine gene expression by quantitative real-time PCR (qRT-PCR).
-
Alternatively, isolate mononuclear cells from the CNS and restimulate them in vitro as described for splenocytes to measure cytokine protein secretion.
Signaling Pathways and Workflows
T-Cell Receptor (TCR) Signaling Pathway
The initiation of the adaptive immune response in EAE begins with the presentation of the myelin antigen by an antigen-presenting cell (APC) to a naive CD4+ T cell. This interaction, mediated by the T-cell receptor (TCR) and co-stimulatory molecules, triggers a complex intracellular signaling cascade.
Caption: TCR signaling cascade upon antigen recognition.
T Helper Cell Differentiation in EAE
Upon activation, naive CD4+ T cells differentiate into various T helper (Th) subsets, each characterized by the production of a distinct set of cytokines. The specific cytokine milieu during T cell priming determines the differentiation pathway. In EAE, Th1 and Th17 cells are the primary pathogenic subsets.
Caption: Cytokine-driven differentiation of T helper cells.
Experimental Workflow for Cytokine Profile Analysis in EAE
This workflow outlines the key steps from EAE induction to data analysis for comparing cytokine profiles.
Caption: Workflow for EAE cytokine profile analysis.
References
A Comparative Guide to MBP Ac1-9 (4Y) and Other Altered Peptide Ligands for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the altered peptide ligand (APL) MBP Ac1-9 (4Y) with other key APLs derived from myelin basic protein (MBP), primarily the native peptide Ac1-9 (4K) and the weaker agonist Ac1-9 (4A). This objective analysis, supported by experimental data, will aid researchers in selecting the appropriate APL for their studies in autoimmune diseases, particularly those involving T-cell responses to MBP, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Introduction to MBP Ac1-9 Altered Peptide Ligands
Altered peptide ligands are synthetic peptides derived from an immunogenic epitope with specific amino acid substitutions. These modifications can dramatically alter the peptide's interaction with the Major Histocompatibility Complex (MHC) and the T-cell receptor (TCR), leading to a spectrum of T-cell responses ranging from full agonism to antagonism or T-cell anergy. The N-terminal fragment of MBP, Ac1-9, is a critical immunodominant epitope in the context of the I-Au MHC class II molecule in certain mouse strains. The lysine (B10760008) (K) at position 4 of the native peptide (Ac1-9 (4K)) results in a very unstable interaction with the I-Au molecule. By substituting this lysine with other amino acids, such as tyrosine (Y) in Ac1-9 (4Y) or alanine (B10760859) (A) in Ac1-9 (4A), the binding affinity to MHC and the subsequent T-cell response can be significantly modulated.
Comparative Performance of MBP Ac1-9 APLs
The functional consequences of the amino acid substitution at position 4 of the MBP Ac1-9 peptide are significant, impacting MHC binding, T-cell proliferation, and the resulting cytokine profile.
MHC Class II (I-Au) Binding Affinity
The substitution of lysine at position 4 with a large aromatic side chain like tyrosine (4Y) dramatically stabilizes the peptide's binding to the I-Au MHC molecule. This increased stability is a key factor influencing the potency of the T-cell response.
| Peptide | Substitution at Position 4 | Relative MHC I-Au Binding Affinity |
| MBP Ac1-9 (4K) | Lysine (Native) | Low |
| MBP Ac1-9 (4A) | Alanine | Intermediate |
| MBP Ac1-9 (4Y) | Tyrosine | High[1] |
Note: Quantitative IC50 values for direct comparison are not consistently available across single studies. The relative affinities are based on descriptive data from multiple sources.
T-Cell Proliferation
The strength of the T-cell proliferative response generally correlates with the stability of the peptide-MHC complex. The high-affinity MBP Ac1-9 (4Y) is a potent stimulator of MBP-specific T-cells.
| Peptide | T-Cell Proliferative Response |
| MBP Ac1-9 (4K) | Weak |
| MBP Ac1-9 (4A) | Moderate |
| MBP Ac1-9 (4Y) | Strong |
Cytokine Secretion Profile
A critical aspect of APLs is their ability to skew the T-helper (Th) cell response towards a Th1 (pro-inflammatory) or Th2 (anti-inflammatory) phenotype. The native peptide, Ac1-9 (4K), tends to elicit a mixed or Th1-dominant response in susceptible mice, contributing to the pathogenesis of EAE. In contrast, certain APLs can shift this response towards a more protective Th2 profile.
| Peptide | Predominant Cytokine Profile | Key Cytokines |
| MBP Ac1-9 (4K) | Th1/Th0 | IFN-γ, TNF-α |
| MBP Ac1-9 (4A) | Mixed Th1/Th2 | IFN-γ, IL-4 |
| MBP Ac1-9 (4Y) | Potent Th1 | High levels of IFN-γ |
Note: This table represents a generalized cytokine profile. The precise cytokine milieu can vary depending on the experimental conditions and the specific T-cell clones being studied.
Signaling Pathways and Experimental Workflows
The differential effects of MBP Ac1-9 APLs on T-cell responses are rooted in the distinct signaling cascades they trigger upon TCR engagement.
References
A Comparative Guide to Demyelination in EAE Models: MBP Ac1-9 (4Y) vs. MOG35-55 and PLP139-151
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Demyelination Across Key Experimental Autoimmune Encephalomyelitis (EAE) Models
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The choice of encephalitogenic antigen and mouse strain is critical in determining the pathological and immunological features of the induced disease, including the extent and location of demyelination. This guide provides a comparative assessment of demyelination in the less commonly characterized Myelin Basic Protein (MBP) Ac1-9 (4Y) model versus the more established Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 and Proteolipid Protein (PLP) 139-151 EAE models.
Comparison of Demyelination and Histopathological Features
The selection of the EAE model dictates the nature of the resulting central nervous system (CNS) pathology. While all three models recapitulate key features of MS, including inflammation and demyelination, they exhibit distinct characteristics in the pattern and severity of myelin loss.
| Feature | MBP Ac1-9 (4Y) EAE | MOG35-55 EAE | PLP139-151 EAE |
| Primary Mouse Strain | B10.PL | C57BL/6 | SJL |
| Typical Disease Course | Monophasic or relapsing-remitting | Chronic, non-relapsing | Relapsing-remitting |
| Primary CNS Target | Spinal cord | Spinal cord, optic nerve, brain | Spinal cord, brain |
| Inflammatory Infiltrates | Predominantly mononuclear cells | Mononuclear cells, macrophages | Mononuclear cells |
| Demyelination Pattern | Perivascular and confluent demyelination in spinal cord white matter. | Confluent demyelinating plaques in spinal cord white matter; optic neuritis is a common feature.[1] | Perivascular cuffs of inflammation with associated demyelination; can be less severe than MOG-induced EAE. |
| Axonal Damage | Present and correlated with inflammation and demyelination. | Significant axonal damage is a prominent feature. | Axonal damage is observed. |
Quantitative data for direct comparison is often study-dependent and influenced by specific experimental protocols. The table provides a general overview based on available literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of EAE studies. Below are representative protocols for the induction of each EAE model and the subsequent histopathological analysis of demyelination.
EAE Induction Protocols
1. MBP Ac1-9 (4Y) EAE in B10.PL Mice
-
Antigen: Acetylated N-terminal peptide of MBP, Ac1-9 (Ac-ASQKRPSQR), with a tyrosine substitution at position 4 (4Y). The 4Y modification increases the peptide's binding affinity to the I-Au MHC class II molecule.[2]
-
Procedure:
-
Emulsify 200 µg of MBP Ac1-9 (4Y) peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/ml Mycobacterium tuberculosis H37Ra.
-
Inject 100 µl of the emulsion subcutaneously at the base of the tail.
-
Administer 200 ng of Pertussis Toxin (PTX) in PBS intraperitoneally (i.p.) on day 0 and day 2 post-immunization.[3]
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE on a scale of 0-5, where 0 is no disease and 5 is moribund.
2. MOG35-55 EAE in C57BL/6 Mice
-
Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MEVGWYRSPFSRVVHLYRNGK).
-
Procedure:
-
Emulsify 200 µg of MOG35-55 peptide in CFA containing 4 mg/ml Mycobacterium tuberculosis H37Ra.
-
Inject 100 µl of the emulsion subcutaneously at two sites on the flank.
-
Administer 200 ng of PTX in PBS i.p. on day 0 and day 2 post-immunization.[4]
-
-
Clinical Scoring: Daily monitoring of clinical signs using a standard 0-5 EAE scoring system.
3. PLP139-151 EAE in SJL Mice
-
Antigen: Proteolipid Protein peptide 139-151 (HSLGKWLGHPDKF).
-
Procedure:
-
Emulsify 100 µg of PLP139-151 peptide in CFA.
-
Inject 100 µl of the emulsion subcutaneously, divided between the base of the tail and one flank.
-
PTX administration is often omitted in this model to promote a relapsing-remitting course, but can be included to increase the severity of the initial disease episode.[5][6]
-
-
Clinical Scoring: Daily monitoring for clinical signs, with particular attention to relapses and remissions.
Histopathological Assessment of Demyelination
1. Luxol Fast Blue (LFB) Staining for Myelin
-
Principle: LFB is a copper-based dye that stains the lipoproteins of the myelin sheath blue, allowing for the visualization of myelinated tracts. Demyelinated areas appear pale or pink.
-
Procedure:
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the spinal cord and brain.
-
Process tissues for paraffin (B1166041) embedding and section at 5-10 µm.
-
Deparaffinize and hydrate (B1144303) sections.
-
Stain in LFB solution at 56-60°C overnight.
-
Differentiate in lithium carbonate solution and 70% ethanol (B145695) to remove background staining.
-
Counterstain with Cresyl Violet to visualize cell nuclei.
-
Dehydrate and mount.
-
-
Quantification: Demyelination can be scored semi-quantitatively (e.g., 0 = no demyelination, 3 = extensive demyelination) or quantitatively by measuring the area of myelin loss as a percentage of the total white matter area using image analysis software.
2. Immunohistochemistry (IHC) for Myelin Basic Protein (MBP)
-
Principle: Utilizes an antibody specific to MBP, a major structural protein of the myelin sheath. The presence and intensity of the MBP signal are indicative of myelin integrity.
-
Procedure:
-
Prepare tissue sections as for LFB staining.
-
Perform antigen retrieval (e.g., citrate (B86180) buffer, pH 6.0).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against MBP.
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a chromogen (e.g., DAB) or fluorescent tag.
-
Counterstain and mount.
-
-
Quantification: Myelin loss can be quantified by measuring the optical density of the MBP staining or the percentage of MBP-positive area within a region of interest.
Signaling Pathways and Differential Demyelination
The distinct pathological outcomes in these EAE models are rooted in the differential immune responses they elicit, particularly the balance of T helper (Th) cell subsets and their associated signaling pathways.
-
Th1 vs. Th17 Dominance: The nature of the encephalitogenic peptide and the genetic background of the mouse strain influence the polarization of the autoimmune T cell response towards a Th1 or Th17 phenotype.
-
Th1 cells , driven by the transcription factor T-bet and the cytokine interferon-gamma (IFN-γ), are associated with classical EAE characterized by significant macrophage infiltration and demyelination.
-
Th17 cells , dependent on the transcription factor RORγt and the cytokine interleukin-17 (IL-17), are also potent inducers of EAE and are linked to neutrophil recruitment and blood-brain barrier disruption.[7] The interplay between these two subsets can dictate the severity and pattern of demyelination.[8][9]
-
-
STAT Signaling: Signal Transducer and Activator of Transcription (STAT) proteins are critical downstream mediators of cytokine signaling that drive Th cell differentiation and effector function.
-
STAT4 , activated by IL-12, is crucial for Th1 differentiation and IFN-γ production. Studies have shown that different isoforms of STAT4 can differentially regulate inflammation and demyelination in EAE.[6][10]
-
STAT3 , activated by cytokines such as IL-6 and IL-23, is essential for Th17 development.[11] The activation of STAT3 in myeloid cells has been shown to be critical for neuroinflammation and demyelination in EAE.[11]
-
The specific cytokine milieu and the resulting activation of STAT4 and STAT3 signaling pathways likely contribute to the observed differences in demyelination between the MBP Ac1-9 (4Y), MOG35-55, and PLP139-151 EAE models. For instance, the strong encephalitogenicity of MOG35-55 in C57BL/6 mice is often associated with a robust Th17 response, leading to severe demyelination. The response to MBP peptides can be more varied, with different epitopes potentially favoring either Th1 or Th17 pathways depending on the mouse strain.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for EAE induction and demyelination analysis.
Caption: Key signaling pathways in EAE pathogenesis.
References
- 1. Pain in experimental autoimmune encephalitis: a comparative study between different mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling blood-based neural biomarkers and cytokines in experimental autoimmune encephalomyelitis model of multiple sclerosis using single-molecule array technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 5. Time-Dependent Progression of Demyelination and Axonal Pathology in MP4-Induced Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]
- 6. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 7. MP4- and MOG:35–55-induced EAE in C57BL/6 mice differentially targets brain, spinal cord and cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation of MBP in chronic demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlations of quantitative MRI metrics with myelin basic protein (MBP) staining in a murine model of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of the MBP Ac1-9 (4Y)-Induced EAE Model
For Researchers, Scientists, and Drug Development Professionals
The Experimental Autoimmune Encephalomyelitis (EAE) model induced by the myelin basic protein (MBP) peptide Ac1-9, and its high-affinity analog Ac1-9 (4Y), is a cornerstone in multiple sclerosis (MS) research. This model, particularly in the B10.PL mouse strain, facilitates the study of autoimmune demyelination and the evaluation of potential therapeutics. However, a significant challenge in utilizing this model is the variability in its reproducibility across different laboratories. This guide provides a comprehensive comparison of the experimental methodologies, highlights key factors influencing outcomes, and presents available data to aid researchers in standardizing their protocols for more consistent and comparable results.
Factors Influencing Inter-Laboratory Reproducibility
The clinical and pathological course of EAE is highly sensitive to a range of experimental variables.[1][2] These factors, if not meticulously controlled, can lead to significant differences in disease incidence, severity, and progression between studies. Key parameters that demand careful standardization include the genetic background of the mice, the specifics of the immunizing peptide and adjuvants, and the method of disease induction.[1][2]
Key Variables in the MBP Ac1-9 (4Y) EAE Model:
-
Mouse Strain: The B10.PL (H-2u) mouse strain is most commonly used for EAE induction with the N-terminal acetylated nonapeptide of MBP (Ac1-9).[3] This strain is particularly susceptible to developing a relapsing form of EAE with this peptide.[3]
-
Antigen Peptide: The specific peptide sequence, its purity, and any modifications are critical. The Ac1-9 (4Y) variant, where the native tyrosine at position 4 is maintained, is a high-affinity analog used to enhance T-cell responses.
-
Adjuvants:
-
Complete Freund's Adjuvant (CFA): The concentration of Mycobacterium tuberculosis within the CFA is a crucial determinant of the inflammatory response.
-
Pertussis Toxin (PTX): PTX is often administered to enhance the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the central nervous system (CNS). The dose and timing of PTX administration can significantly impact disease severity.[1]
-
-
Immunization Procedure: The site of immunization (e.g., footpad/tail base vs. flanks) can influence the magnitude of the immune response and subsequent disease course.
Comparative Summary of Experimental Protocols
Table 1: Animal and Antigen Details
| Parameter | Description | Common Practice/Variation |
| Mouse Strain | Genetic background of the animal model. | B10.PL (H-2u) is standard for MBP Ac1-9 induced EAE.[3] |
| Sex | Biological sex of the animals. | Both male and female mice are used, though some studies note gender-based differences in susceptibility. |
| Age | Age of mice at the time of induction. | Typically 6-10 weeks. |
| Antigen | Specific peptide used for immunization. | N-terminal acetylated MBP peptide Ac1-9 or its high-affinity analog Ac1-9 (4Y).[4] |
| Peptide Dose | Amount of peptide administered per mouse. | Varies, with doses around 100-200 µg being reported. |
Table 2: Adjuvant and Immunization Parameters
| Parameter | Description | Common Practice/Variation |
| Adjuvant | Substance used to enhance the immune response. | Complete Freund's Adjuvant (CFA). |
| CFA Composition | Concentration of Mycobacterium tuberculosis. | Often supplemented to a final concentration of 4 mg/ml. |
| Pertussis Toxin (PTX) | Toxin used to increase blood-brain barrier permeability. | Administered intraperitoneally (i.p.). |
| PTX Dosage | Amount of PTX administered. | Typically around 200 ng per mouse. |
| PTX Schedule | Timing of PTX administration. | Usually given on the day of immunization (Day 0) and again 2 days later (Day 2).[1] |
| Immunization Route | Method of administering the antigen-adjuvant emulsion. | Subcutaneous (s.c.). |
| Immunization Site | Location of the subcutaneous injection. | Footpad/tail base or flanks. |
Table 3: Typical Disease Course and Scoring
| Parameter | Description | Expected Outcome |
| Disease Onset | Time from immunization to the first appearance of clinical signs. | Typically between 10 and 14 days post-immunization. |
| Peak Severity | The highest clinical score reached during the acute phase. | Varies depending on the specific protocol. |
| Disease Course | The progression of the disease over time. | Can be monophasic or relapsing-remitting in B10.PL mice.[3] |
| Clinical Scoring | A standardized scale to quantify disease severity. | See Table 4 for a common scoring system. |
Table 4: Standard EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs of disease. |
| 1 | Limp tail. |
| 2 | Hind limb weakness. |
| 3 | Complete hind limb paralysis. |
| 4 | Hind and forelimb paralysis. |
| 5 | Moribund or dead. |
Experimental Protocols
Active Induction of EAE with MBP Ac1-9 (4Y)
This protocol outlines a generalized procedure for the active induction of EAE based on commonly reported methods.
Materials:
-
B10.PL mice (female, 8-10 weeks old)
-
MBP Ac1-9 (4Y) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the MBP Ac1-9 (4Y) peptide in sterile PBS to a final concentration of 2 mg/ml.
-
Prepare CFA containing 4 mg/ml of M. tuberculosis.
-
Create a 1:1 emulsion of the peptide solution and CFA by vigorous mixing or sonication until a stable emulsion is formed.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µl of the emulsion subcutaneously, distributed over two sites on the flank (50 µl per site).
-
Administer 200 ng of PTX in 100 µl of PBS via intraperitoneal injection.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µl of PBS via intraperitoneal injection.
-
-
Clinical Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice according to the scale in Table 4.
-
Record the body weight of each mouse daily.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Active EAE Induction
The following diagram illustrates the typical workflow for inducing active EAE with MBP Ac1-9 (4Y).
Caption: Workflow for active EAE induction using MBP Ac1-9 (4Y).
Simplified Signaling Pathway in EAE Pathogenesis
This diagram provides a simplified overview of the key cellular interactions leading to CNS inflammation in EAE.
Caption: Simplified pathway of T-cell mediated autoimmunity in EAE.
By adhering to a well-defined and consistent protocol, and by understanding the critical variables that can influence the outcome, researchers can significantly improve the reproducibility of the MBP Ac1-9 (4Y)-induced EAE model. This, in turn, will enhance the reliability of preclinical data and accelerate the development of novel therapies for multiple sclerosis.
References
- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons learned from studies of natural resistance in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encephalitogenic T cells in the B10.PL model of experimental allergic encephalomyelitis (EAE) are of the Th-1 lymphokine subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence That the Autoimmune Antigen Myelin Basic Protein (MBP) Ac1-9 Binds Towards One End of the Major Histocompatibility Complex (MHC) Cleft - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Neuroinflammation: A Comparative Guide to MOG35-55 and PLP139-151 in EAE Models for T Cell Response Studies
For researchers, scientists, and drug development professionals investigating T cell-mediated autoimmunity in the central nervous system, the choice of an animal model is paramount. Experimental Autoimmune Encephalomyelitis (EAE) stands as the most utilized preclinical model for multiple sclerosis (MS). The selection of the encephalitogenic peptide to induce EAE dictates the disease phenotype and the specific immunological questions that can be addressed. This guide provides a comprehensive comparison of two widely used myelin peptides, Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) and Proteolipid Protein 139-151 (PLP139-151), as alternatives to the classic Myelin Basic Protein (MBP) Ac1-9 for studying T cell responses.
This document will delve into the distinct characteristics of EAE induced by MOG35-55 and PLP139-151, offering a side-by-side analysis of the resulting disease courses, immunopathology, and the specific T cell responses they elicit. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most appropriate model for specific research objectives.
At a Glance: Key Differences Between MOG35-55 and PLP139-151 EAE Models
| Feature | MOG35-55 Induced EAE | PLP139-151 Induced EAE |
| Mouse Strain | C57BL/6 | SJL/J |
| Disease Course | Chronic, non-relapsing paralysis[1] | Relapsing-remitting paralysis[1][2] |
| Primary T Cell Response | Predominantly Th1 and Th17 cells[3][4] | Primarily Th1 cells, with Th17 involvement in relapses |
| B Cell Involvement | Can be B cell-dependent | Generally considered B cell-independent |
| CNS Pathology | Robust inflammation and demyelination, primarily in the spinal cord[5] | Inflammation and demyelination, with epitope spreading during relapses |
| Common Application | Studies on chronic neurodegeneration and demyelination | Studies on relapse and remission mechanisms, and epitope spreading |
Quantitative Comparison of EAE Models
The choice between MOG35-55 and PLP139-151 often depends on the specific quantitative outcomes a researcher aims to measure. The following tables summarize typical data for clinical scoring, T cell proliferation, and cytokine production in these two models.
Table 1: Clinical and Histopathological Comparison
| Parameter | MOG35-55 in C57BL/6 | PLP139-151 in SJL/J |
| Typical Day of Onset | 9-14 days post-immunization[2] | 10-15 days post-immunization |
| Peak Mean Clinical Score | 2.5 - 3.5[2] | 2.0 - 3.0 (initial peak) |
| Disease Incidence | 80-100% | 80-100% |
| Histopathology Score (Inflammation) | 2-3 (on a 0-4 scale) | 2-3 (on a 0-4 scale) |
| Histopathology Score (Demyelination) | 2-3 (on a 0-4 scale)[5] | 1-2 (on a 0-4 scale)[2] |
Clinical scoring is typically performed on a 0-5 scale: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.
Table 2: Comparative T Cell Responses
| Parameter | MOG35-55 Specific T Cells (from C57BL/6) | PLP139-151 Specific T Cells (from SJL/J) |
| Proliferation Index (in vitro) | High | Moderate to High |
| IFN-γ Production (CNS) | Significantly elevated | Elevated |
| IL-17 Production (CNS) | Significantly elevated[3] | Elevated, particularly during relapses |
| Dominant T Helper Subsets | Th1 and Th17[3][4] | Predominantly Th1 |
Signaling Pathways in T Cell Activation
The induction of EAE by both MOG35-55 and PLP139-151 is initiated by the activation of autoreactive CD4+ T cells. This process begins with the presentation of the myelin peptide by antigen-presenting cells (APCs) to the T cell receptor (TCR).
Upon engagement of the TCR with the peptide-MHC class II complex on the APC, the co-receptor CD4 binds to a non-polymorphic region of the MHC class II molecule. This dual recognition initiates a signaling cascade, starting with the activation of the Src-family kinase Lck, which is associated with the cytoplasmic tail of CD4. Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 subunits of the TCR complex. These phosphorylated ITAMs serve as docking sites for the ZAP-70 kinase, which is subsequently phosphorylated and activated by Lck[6][7][8]. Activated ZAP-70 then phosphorylates key adaptor proteins, most notably Linker for Activation of T cells (LAT), which nucleates the formation of a larger signaling complex leading to downstream pathways such as the PLCγ1 and MAPK pathways, ultimately resulting in T cell activation, proliferation, and cytokine production[6][7][8].
Experimental Methodologies
Reproducibility in EAE studies is highly dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Experimental Workflow for EAE Induction and Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. MP4- and MOG:35–55-induced EAE in C57BL/6 mice differentially targets brain, spinal cord and cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]
- 8. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of MBP Ac1-9 (4Y)
For Research Use Only. Not for drug, household, or other uses.
This document provides essential safety and logistical information for the proper handling and disposal of the synthetic peptide MBP Ac1-9 (4Y). The following procedures are based on general laboratory safety guidelines for non-hazardous research-grade peptides. Researchers must consult and adhere to their institution's specific waste disposal protocols and local regulations. A specific Safety Data Sheet (SDS) for MBP Ac1-9 (4Y) may be available from the vendor and should be consulted for detailed information.
Immediate Safety and Handling Protocols
Before any handling or disposal procedures, it is crucial to adhere to standard laboratory safety practices. Personal Protective Equipment (PPE) is mandatory.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[1]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against accidental splashes.[1]
-
Lab Coat: A buttoned lab coat is required to protect skin and clothing from contact.[1]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[1]
Confine all handling of the peptide to a designated and organized laboratory area to prevent cross-contamination.[1] Use fresh, sterile equipment for each step.[1]
Quantitative Data
The following table summarizes the key quantitative data for MBP Ac1-9 (4Y).
| Property | Value |
| Molecular Weight | 1,133.22 g/mol |
| Long-term Storage (Lyophilized) | Recommended at -20°C or colder. |
| Short-term Storage (In Solution) | Aliquots can be stored at -20°C or colder. Avoid repeated freeze-thaw cycles. |
Disposal Procedures
Disposal of research peptides must comply with local, state, and federal regulations. Never dispose of peptides in regular trash or down the drain without appropriate treatment and institutional approval.[1]
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Collect all waste contaminated with MBP Ac1-9 (4Y) in designated, clearly labeled hazardous or chemical waste containers.[1][2] Do not mix with other waste streams unless permitted by your institution's Environmental Health & Safety (EHS) department.[3]
2. Liquid Waste Disposal:
-
For liquid waste containing MBP Ac1-9 (4Y), chemical inactivation is the recommended first step to denature the peptide and render it biologically inactive.[2]
-
Inactivation: In a chemical fume hood, add the liquid peptide waste to a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH) at a 1:10 waste-to-inactivation solution ratio.[2] Allow a minimum contact time of 30-60 minutes.[2]
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0.[3] For basic solutions, slowly add a weak acid. For acidic solutions, add sodium bicarbonate or another weak base.[2]
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if this complies with your local wastewater regulations and has been approved by your institution's EHS department .[2] Otherwise, collect the treated liquid waste in a labeled hazardous waste container.
-
3. Solid Waste Disposal:
-
Place all solid waste contaminated with the peptide, such as empty vials, pipette tips, and gloves, into a designated and clearly labeled, leak-proof hazardous waste container.[2]
-
Store the sealed container in a designated hazardous waste accumulation area.[2]
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.[2]
Disposal Workflow
Caption: Disposal workflow for MBP Ac1-9 (4Y) waste.
Experimental Protocols
MBP Ac1-9 (4Y) is a synthetic peptide used in immunology research, particularly in studies of autoimmune diseases like multiple sclerosis. It functions by forming a complex with the MHC class II molecule I-Au, which then activates specific T cell receptors.[4]
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis. The following is a general protocol for inducing active EAE in mice with a myelin peptide.
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Appropriate mouse strain (e.g., SJL or C57BL/6, depending on the specific peptide and research goal)[4][5]
Procedure:
-
Prepare the Emulsion: Emulsify the MBP Ac1-9 (4Y) peptide in CFA. The final concentration of the peptide and M. tuberculosis will depend on the specific mouse strain and desired disease severity.[4] For example, a single immunization might use 50-100 nmol of peptide.[4]
-
Immunization: Subcutaneously inject the emulsion into the flanks of the mice.[5]
-
Administer Pertussis Toxin: Administer PTX intraperitoneally (i.p.) on the day of immunization and again two days later.[4] PTX is often required to induce severe and reliable EAE.[4]
-
Monitor Disease Progression: Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis, and score them on a standardized scale.[6]
T-Cell Activation Assay
This assay measures the response of T-cells to a specific antigen.
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes containing antigen-presenting cells (APCs) and T-cells
-
Cell culture medium (e.g., RPMI)
-
Flow cytometer and appropriate antibodies (e.g., anti-CD3, CD4, CD8, and activation markers like IFN-gamma, TNF-alpha)[7]
Procedure:
-
Prepare Cells: Isolate PBMCs or splenocytes from a previously immunized or naive animal.
-
Peptide Stimulation: Culture the cells in the presence of MBP Ac1-9 (4Y) at a predetermined optimal concentration (e.g., a final concentration of ≥ 1 µg/mL per peptide is generally recommended for antigen-specific stimulation).[7] Include positive (e.g., PMA/Ionomycin) and negative (e.g., vehicle control) controls.[7]
-
Incubation: Incubate the cells for a period sufficient to allow for T-cell activation and cytokine production (e.g., 24-72 hours).
-
Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers and intracellular cytokines.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of activated, antigen-specific T-cells.[7]
Signaling Pathway
The primary mechanism of action for MBP Ac1-9 (4Y) involves its presentation by antigen-presenting cells (APCs) to T-cells.
Caption: MBP Ac1-9 (4Y) signaling pathway.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 7. stemcell.com [stemcell.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
